Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONTLMXUZERMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719102 | |
| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-91-0 | |
| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key intermediate in organic synthesis and drug discovery.
Core Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C6H7BrN2O2.[1][2] Its chemical structure consists of a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups makes it a versatile building block for the synthesis of more complex molecules.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O2 | [1][2] |
| Molar Mass | 219.04 g/mol | [1][2] |
| Melting Point | 85-88 °C | [2] |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [1] |
| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.58 ± 0.50 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.78 | br. s | 1H | NH | [3] |
| 8.10 | br. s | 1H | CH (pyrazole ring) | [3] |
| 4.33 | q | 2H | OCH₂CH₃ | [3] |
| 1.36 | m | 3H | OCH₂CH₃ | [3] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction from Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Experimental Protocol: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)
-
Copper(II) bromide (7.2 g, 32 mmol)
-
Acetonitrile (65 mL)
-
Isoamyl nitrite (12 mL, 86 mmol)
-
1N Aqueous Hydrochloric Acid (150 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide is prepared in acetonitrile.
-
Isoamyl nitrite is slowly added to the solution at 0 °C.
-
The reaction mixture is then heated to 50 °C and stirred overnight.
-
After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[3]
Chemical Reactivity and Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The bromine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups.
A significant application of pyrazole derivatives is in the development of insecticides. For instance, related pyrazole carboxylic acids are key intermediates in the synthesis of broad-spectrum insecticides like Chlorantraniliprole.[4] This highlights the importance of this compound and its derivatives in accessing complex and biologically active molecules.
Safety Information
This compound is associated with certain hazards and requires careful handling in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS: 1353100-91-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions, to generate diverse molecular scaffolds for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its application in the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Identifier | Value |
| CAS Number | 1353100-91-0[5] |
| Molecular Formula | C6H7BrN2O2[5] |
| Molecular Weight | 219.04 g/mol [6] |
| IUPAC Name | This compound[5] |
| Property | Value | Source |
| Appearance | White solid | [7] |
| Melting Point | 86.00°C - 89.00°C | N/A |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [8] |
| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 8.58 ± 0.50 | [8] |
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H)[9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 14.5, 60.8, 111.4, 160.6 |
Synthesis of this compound
There are two primary synthetic routes reported for the preparation of this compound.
Method 1: Bromination of Ethyl 4-pyrazolecarboxylate
This method involves the direct bromination of the pyrazole ring.
Caption: Synthesis via bromination.
Experimental Protocol: In a suitable reactor, an aqueous solution of 2N sodium hydroxide is charged, followed by the addition of acetic acid while maintaining the temperature below 25 °C. Tetrahydrofuran and ethyl 4-pyrazolecarboxylate are then added. The mixture is cooled to 10 °C, and bromine is added dropwise, keeping the internal temperature below 20 °C. The reaction is stirred overnight. After completion, water is added, and the mixture is concentrated under vacuum. The resulting slurry is filtered, washed with water, and dried to yield the product as a white solid.[7]
Method 2: Sandmeyer-type Reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This approach utilizes a diazotization-bromination sequence starting from the corresponding amino-pyrazole.
Caption: Synthesis via Sandmeyer-type reaction.
Experimental Protocol: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, isoamyl nitrite is slowly added.[9] The reaction mixture is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over sodium sulfate, filtered, and concentrated to give the title compound.[9]
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the C3 position of the pyrazole ring is the key functional group for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a cornerstone strategy in modern drug discovery for exploring the chemical space around a core scaffold.[4]
Application in the Synthesis of Kinase Inhibitors
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[10][11] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[12] this compound serves as a valuable starting material for the synthesis of pyrazole-based kinase inhibitors.
The general workflow for the synthesis of a substituted pyrazole kinase inhibitor via a Suzuki coupling reaction is depicted below.
Caption: Workflow for kinase inhibitor synthesis.
Experimental Protocol for a Representative Suzuki Coupling: A general protocol for the Suzuki coupling of a 4-bromopyrazole, which can be adapted for this compound, is as follows:
To a reaction vessel, add the 4-bromopyrazole derivative (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.5 equiv).[13] The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The reaction mixture is heated (e.g., to 90 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the mixture is worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product is then purified by column chromatography.[13]
Signaling Pathway Context: Janus Kinase (JAK) Inhibition
While specific biological data for this compound is not extensively reported, its derivatives are used to synthesize inhibitors of specific signaling pathways. One such critical pathway is the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, which is central to immune system regulation.[14] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and certain cancers. The pyrazole core can be elaborated to create potent and selective JAK inhibitors.[14]
Caption: JAK-STAT signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions make it an attractive starting material for generating libraries of novel compounds. The pyrazole core is a key pharmacophore in many biologically active agents, especially kinase inhibitors, highlighting the importance of this compound in the development of new therapeutics for a range of diseases. This guide provides the foundational technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and a versatile pyrazole core, make it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a special focus on its role in the development of kinase inhibitors. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.
Molecular Structure and Properties
This compound possesses a five-membered aromatic pyrazole ring substituted with a bromine atom at the C3 position and an ethyl carboxylate group at the C4 position. The presence of two nitrogen atoms in the pyrazole ring, along with the electron-withdrawing carboxylate group and the bromine atom, dictates its chemical reactivity and potential for forming intermolecular interactions, which is crucial for its role in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, certain properties are based on predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [1][2] |
| CAS Number | 1353100-91-0 | [1][3] |
| Appearance | White solid / Brown oil | [4][5] |
| Melting Point | 85-88 °C | [6] |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [7] |
| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 8.58 ± 0.50 | [7] |
| Purity (Typical) | 97-98% (HPLC) | [8][9] |
Spectroscopic Data
The structural identity of this compound is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, CH-pyrazole), 4.33 (q, J = 7.22 Hz, 2H, OCH₂), 1.36 (t, J = 7.22 Hz, 3H, CH₃).[5]
¹³C NMR (101 MHz, DMSO-d₆): δ 160.6, 111.4, 60.8, 14.5. (Note: This data is for a similar dibrominated compound and should be used as a reference).[4]
Synthesis of this compound
There are two primary synthetic routes reported for the preparation of this compound, starting from either ethyl 4-pyrazolecarboxylate or ethyl 3-amino-1H-pyrazole-4-carboxylate.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Experimental Protocols
This protocol is adapted from a procedure for a similar dibrominated compound and involves the direct bromination of the pyrazole ring.[4]
-
Preparation of Sodium Acetate Solution: In a suitable reactor, add 2N aqueous sodium hydroxide. Cool the solution and slowly add acetic acid while maintaining the temperature below 25 °C. The final pH should be approximately 8.
-
Reaction Setup: To the sodium acetate solution, add tetrahydrofuran (THF) and ethyl 4-pyrazolecarboxylate. Stir the mixture until all solids dissolve.
-
Bromination: Cool the reactor to 10 °C. Add bromine dropwise while ensuring the internal temperature remains below 20 °C.
-
Work-up and Isolation: After the reaction is complete, add water and concentrate the mixture under vacuum. The resulting slurry is granulated at 20 °C, filtered, rinsed with water, and dried under vacuum to yield the product as a white solid.[4]
This method utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.[5]
-
Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.
-
Quenching and Extraction: Cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid. Extract the product with ethyl acetate.
-
Isolation: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product as a brown oil which may solidify.[5]
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the C3 position of this compound is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse substituents, which is a key strategy in tuning the pharmacological properties of drug candidates.[10]
Key Reactions
The most common and synthetically useful reactions involving this bromo-pyrazole are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
References
- 1. capotchem.com [capotchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 6. This compound [oakwoodchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for obtaining ethyl 3-bromo-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines two primary synthetic strategies: a Sandmeyer-type reaction from an amino-pyrazole precursor and a direct bromination approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows to facilitate practical application in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromo substituent at the 3-position allows for further functionalization through various cross-coupling reactions, making it a versatile synthon for the construction of complex molecular architectures. This guide aims to provide a comprehensive resource for the efficient and reliable synthesis of this important compound.
Synthesis Pathway 1: Sandmeyer-type Reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This pathway is a robust and high-yielding method for the specific introduction of a bromine atom at the 3-position of the pyrazole ring. The synthesis begins with the preparation of the starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a diazotization and subsequent bromination in a Sandmeyer-type reaction.
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
The precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, is synthesized via a cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.[1] This reaction proceeds readily in ethanol to provide the aminopyrazole in good yield.
Experimental Protocol:
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), hydrazine hydrate (1.8 mL, 29.5 mmol) was added dropwise. The mixture was stirred at room temperature for 10 minutes and then heated to reflux overnight. The solvent was removed under reduced pressure. The residue was extracted with ethyl acetate, and the organic layer was washed with water and brine. The aqueous layer was further extracted with ethyl acetate three times. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]
Step 2: Synthesis of this compound
The Sandmeyer-type reaction involves the diazotization of the 3-amino group of the pyrazole precursor, followed by the introduction of the bromo group using a copper(II) bromide catalyst.[2]
Experimental Protocol:
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL), isoamyl nitrite (12 mL, 86 mmol) was slowly added at 0 °C. The reaction mixture was then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction was quenched with 1N aqueous hydrochloric acid (150 mL). The mixture was extracted with ethyl acetate (3 x 100 mL). The combined organic phases were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford this compound as a brown oil that partially solidified.[2]
Quantitative Data for Pathway 1
| Step | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Overnight | 99%[1] |
| 2 | Ethyl 3-amino-1H-pyrazole-4-carboxylate | This compound | Copper(II) bromide, isoamyl nitrite | Acetonitrile | 50 °C | Overnight | ~100% (crude)[2] |
Reaction Pathway Diagram
Caption: Synthesis of this compound via a Sandmeyer-type reaction.
Synthesis Pathway 2: Direct Bromination of Ethyl 1H-pyrazole-4-carboxylate
An alternative approach to halogenated pyrazoles is the direct electrophilic bromination of the pyrazole ring. However, this method can suffer from a lack of regioselectivity, often leading to mixtures of products. The following protocol describes the synthesis of the related compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, from ethyl 1H-pyrazole-4-carboxylate, illustrating the tendency for di-bromination.
Experimental Protocol:
In a suitable reactor, a 2N aqueous sodium hydroxide solution (214.07 mL, 428.14 mmol) was added, followed by acetic acid (24.53 mL, 428.14 mmol) while maintaining the temperature below 25 °C. Tetrahydrofuran (100 mL) and ethyl 1H-pyrazole-4-carboxylate (10 g, 71.357 mmol) were then added. The mixture was stirred until all solids dissolved. The reactor was cooled to 10 °C, and bromine (7.33 mL, 142.71 mmol) was added dropwise, keeping the internal temperature below 20 °C. After the addition, the resulting slurry was granulated at 20 °C, filtered, rinsed with water (50 mL), and dried under vacuum to give ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a white solid.
Quantitative Data for Pathway 2
| Starting Material | Product | Reagents | Solvent | Temperature | Yield |
| Ethyl 1H-pyrazole-4-carboxylate | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | Bromine, NaOH, Acetic Acid | THF/Water | 10-20 °C | 94% |
Reaction Pathway Diagram
Caption: Direct bromination of Ethyl 1H-pyrazole-4-carboxylate leading to the di-brominated product.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound via the Sandmeyer-type reaction is depicted below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide has detailed two synthetic pathways for obtaining brominated ethyl pyrazole-4-carboxylates. The Sandmeyer-type reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate provides a highly regioselective and efficient route to the target compound, this compound. In contrast, direct bromination of the unsubstituted pyrazole ring, while high-yielding, leads to di-bromination, highlighting the challenges of regiocontrol in such reactions. The choice of synthetic route will depend on the availability of starting materials and the desired final product. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers in the field of organic and medicinal chemistry.
References
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No: 1353100-91-0), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide includes reported data where available, supplemented by data from closely related analogs and general spectroscopic principles for a comprehensive understanding.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the available and expected data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8-10.5 | broad singlet | 1H | N-H |
| ~8.1 | singlet | 1H | C5-H |
| 4.33 | quartet | 2H | -CH₂-CH₃ |
| 1.36 | triplet | 3H | -CH₂-CH₃ |
Note: The chemical shift of the N-H proton can be highly variable and may be broadened.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O |
| ~140 | C3 (bearing Br) |
| ~130 | C5 |
| ~110 | C4 |
| ~61 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₆H₇BrN₂O₂), the expected molecular ion peaks would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment | Notes |
| 218/220 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |
| 173/175 | [M - OEt]⁺ | Loss of the ethoxy group. |
| 145/147 | [M - COOEt]⁺ | Loss of the ethoxycarbonyl group. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite or isoamyl nitrite
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Water
Procedure:
-
A solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile is prepared in a reaction vessel.
-
The solution is cooled in an ice bath.
-
tert-Butyl nitrite is added dropwise to the cooled solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: Standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. The document details the experimental protocol for data acquisition and presents a thorough interpretation of the spectral data, supported by quantitative tables and a visual representation of the molecular structure and proton assignments.
Quantitative 1H NMR Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data are summarized in the table below, detailing the chemical shift (δ) in parts per million (ppm), the integration value representing the number of protons, the multiplicity of the signal, and the coupling constant (J) in Hertz (Hz).
| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |
| 9.78 | 1H | Broad Singlet (br. s) | - | N-H (Pyrazole ring) |
| 8.10 | 1H | Broad Singlet (br. s) | - | C-H (Pyrazole ring) |
| 4.33 | 2H | Quartet (q) | 7.22 | -O-CH2 -CH3 |
| 1.36 | 3H | Multiplet (m) | - | -O-CH2-CH3 |
Experimental Protocol
The following protocol outlines the synthesis and subsequent 1H NMR characterization of this compound.[1]
Synthesis of this compound:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0°C, isoamyl nitrite (12 mL, 86 mmol) was slowly added.[1]
-
The reaction mixture was then heated to 50°C and stirred overnight.[1]
-
After cooling to room temperature, the reaction was quenched with 1 N aqueous hydrochloric acid (150 mL).[1]
-
The mixture was extracted with ethyl acetate (3 x 100 mL).[1]
-
The combined organic phases were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]
1H NMR Spectroscopy:
-
Instrumentation : A 400 MHz NMR spectrometer was utilized for the analysis.[1]
-
Sample Preparation : The synthesized compound was dissolved in deuterated chloroform (CDCl3).
-
Data Acquisition : Standard proton NMR spectra were acquired.
Structural Visualization and Proton Assignment
The following diagram illustrates the molecular structure of this compound and the assignment of the observed proton signals in the 1H NMR spectrum.
Caption: Molecular structure and 1H NMR assignments for this compound.
References
An In-depth Technical Guide on the 13C NMR of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the expected 13C NMR spectral data, relevant experimental protocols for synthesis and spectral acquisition, and logical workflows for the characterization of this compound.
Predicted 13C NMR Data
The reported 13C NMR spectral data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, recorded on a 400 MHz Bruker Ascend spectrometer in DMSO-d6, is as follows[1]:
| Carbon Atom | Chemical Shift (δ) in ppm |
| CH3 (ethyl) | 14.5 |
| CH2 (ethyl) | 60.8 |
| C4 | 111.4 |
| C=O (ester) | 160.6 |
| C3 & C5 | Not explicitly assigned, but expected to be in the aromatic region, influenced by the bromine substituents. |
Based on this data and general principles of 13C NMR spectroscopy, the predicted chemical shifts for this compound are summarized in the table below. The removal of the bromine atom at the C5 position is expected to cause a significant upfield shift (to a lower ppm value) for C5 and a smaller effect on the other ring carbons.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity | Rationale for Prediction |
| CH3 (ethyl) | ~14.5 | Quartet | Minimal change expected from the dibromo analog. |
| CH2 (ethyl) | ~60.8 | Triplet | Minimal change expected from the dibromo analog. |
| C4 | ~105-115 | Doublet | The chemical shift is influenced by the adjacent carboxylate and bromine. Expected to be in a similar range to the dibromo analog. |
| C3 | ~130-140 | Singlet | Direct attachment to bromine will cause a downfield shift. |
| C5 | ~125-135 | Doublet | Expected to be significantly upfield compared to the C3/C5 in the dibromo analog due to the absence of a bromine substituent. |
| C=O (ester) | ~160.6 | Singlet | Minimal change expected from the dibromo analog. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.
Protocol:
-
Diazotization: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an appropriate acidic medium (e.g., aqueous HBr), a solution of sodium nitrite (a slight excess) is added dropwise at a low temperature (typically 0-5 °C).
-
Bromination (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of copper(I) bromide (catalytic amount) in HBr.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A flowchart illustrating the synthesis and purification process.
13C NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling during acquisition.
Diagram 2: NMR Analysis Workflow
Caption: A flowchart detailing the steps for NMR sample preparation and data analysis.
Structural Elucidation and Data Interpretation
The interpretation of the 13C NMR spectrum is crucial for confirming the structure of this compound.
-
Ethyl Group: The two signals in the upfield region (~14 ppm and ~61 ppm) are characteristic of the ethyl ester moiety. The quartet corresponds to the methyl group (CH3) and the triplet to the methylene group (CH2).
-
Pyrazole Ring: The three signals in the aromatic region correspond to the three carbon atoms of the pyrazole ring.
-
The carbon atom directly attached to the bromine (C3) is expected to be the most downfield of the ring carbons due to the deshielding effect of the halogen.
-
The C4 carbon, situated between the bromo and the carboxylate groups, will also be significantly downfield.
-
The C5 carbon, being a CH group, will be further upfield compared to the substituted carbons.
-
-
Carbonyl Group: The signal in the far downfield region (~160 ppm) is characteristic of the carbonyl carbon of the ester group.
The combination of chemical shifts and multiplicities (if a proton-coupled spectrum is acquired) allows for the unambiguous assignment of all carbon atoms in the molecule, thereby confirming its structure.
Diagram 3: Structure-Spectrum Correlation
Caption: Logical relationship between the chemical structure and its 13C NMR data.
References
Mass Spectrometry of Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in pharmaceutical research and development. This document details predicted mass spectral data, a comprehensive experimental protocol for its analysis, and a visual representation of its probable fragmentation pathways.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and the bromine atom. Due to the presence of the bromine atom, an isotopic peak (M+2) of nearly equal intensity to the molecular ion is expected. The predicted quantitative data for the major ions are summarized in the table below.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Structure of Fragment |
| [M]⁺ | 218/220 | - | C₆H₇BrN₂O₂⁺ |
| [M-C₂H₄]⁺ | 190/192 | Ethylene | C₄H₃BrN₂O₂⁺ |
| [M-OC₂H₅]⁺ | 173/175 | Ethoxy radical | C₄H₂BrN₂O⁺ |
| [M-Br]⁺ | 139 | Bromine radical | C₆H₇N₂O₂⁺ |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS). This protocol is adapted from established methods for similar pyrazole derivatives.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is predicted to follow several key pathways, initiated by the ionization of the molecule. The following diagram, generated using the DOT language, illustrates these logical relationships.
Caption: Predicted fragmentation of this compound.
The Strategic Role of Bromine in Pyrazole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom onto the pyrazole ring profoundly influences its chemical reactivity, providing a versatile handle for synthetic diversification and the generation of novel molecular entities. This technical guide delves into the multifaceted role of bromine in pyrazole compound reactivity, offering a comprehensive overview of its impact on synthesis, functionalization, and biological activity. Through a detailed examination of reaction kinetics, experimental protocols, and the electronic effects of bromine, this document serves as a critical resource for researchers engaged in the design and synthesis of pyrazole-based compounds.
The Influence of Bromine on Pyrazole Reactivity: An Overview
The bromine atom, when attached to the pyrazole ring, imparts a unique combination of electronic and steric effects that dictate the molecule's reactivity. As a moderately electron-withdrawing group, bromine deactivates the pyrazole ring towards electrophilic substitution to some extent, yet its primary role is that of a versatile leaving group in a myriad of cross-coupling reactions.[3][4] This dual nature makes bromopyrazoles invaluable intermediates in the synthesis of complex molecules.
The position of the bromine atom on the pyrazole ring is a critical determinant of its reactivity. Electrophilic bromination of pyrazole typically occurs at the C4 position due to the electronic distribution within the ring.[5][6] The synthesis of 3-bromo and 5-bromopyrazoles often requires more specialized strategies. The inherent reactivity differences between these isomers provide opportunities for regioselective functionalization.
Quantitative Analysis of Bromopyrazole Reactivity
The following tables summarize quantitative data on the synthesis and reactivity of brominated pyrazoles, providing a comparative perspective for researchers.
Table 1: Comparison of Pyrazole Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0 to RT | 0.5 | High | [7] |
| Bromine (Br₂) | Neutralization Reactor | N/A | N/A | Good | [1] |
| Sodium Bromide/Oxone | N/A | N/A | N/A | N/A | [1] |
| N-Bromosaccharin | Solvent-free | RT | N/A | High | [4] |
| Photochemical (NBS) | Chloroform | N/A | Varies | Good | [8] |
| Electrocatalytic | Acetonitrile | RT | 12 | Good | [1] |
Table 2: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Most reactive, but prone to dehalogenation. | [3] |
| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93 | Good balance of reactivity and stability. | [3] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems. | [3] |
Table 3: Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling
| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |
| Iodo | PdCl₂(PPh₃)₂, CuI | Et₃N | 70-90 | Most commonly used and reactive halide. | [3] |
| Bromo | Pd(PPh₃)₄, CuI | Et₃N | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures. | [3] |
| Chloro | N/A | N/A | Low | Generally poor reactivity. | [3] |
Table 4: Comparative Reactivity of 4-Halopyrazoles in Buchwald-Hartwig Amination
| Halogen | Catalyst System | Base | Typical Yield (%) | Key Observations | Reference |
| Iodo | CuI | N/A | Good | Favorable for amination of alkylamines with β-hydrogens. | [3] |
| Bromo | Pd(dba)₂/tBuDavePhos | N/A | 60-90 | Effective for amines lacking β-hydrogens. | [3] |
| Chloro | Pd(dba)₂/tBuDavePhos | N/A | Moderate | Less reactive than the bromo derivative. | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a key bromopyrazole intermediate and its subsequent use in a representative cross-coupling reaction.
Protocol 1: Synthesis of 4-Bromopyrazole via Electrophilic Bromination
This protocol describes the selective bromination of the pyrazole ring at the C4 position using N-bromosuccinimide (NBS).
Materials:
-
Product of a previous reaction (e.g., a protected pyrazole derivative) (2.5 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
N-bromosuccinimide (NBS) (2.8 mmol)
-
Diethyl ether
-
Water
-
Magnesium sulfate
-
Light petroleum ether
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting pyrazole derivative (2.5 mmol) in dimethylformamide (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) (eluent: ethyl acetate: petroleum ether (6:4)).
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).
-
Wash the combined organic phases with water (2 x 50 mL) and saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the crude product with a 1:1 mixture of light petroleum ether and diethyl ether (10 mL) to induce solidification.
-
Remove the supernatant by filtration and dry the resulting white solid under vacuum to yield the 4-bromopyrazole product.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with an arylboronic acid.
Materials:
-
4-Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
XPhos Pd G2 precatalyst (6-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 mmol), arylboronic acid (2.0 mmol), XPhos Pd G2 precatalyst (6-7 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
Bromopyrazoles in Drug Development: Modulating Signaling Pathways
The versatility of the bromine atom as a synthetic handle has enabled the development of numerous pyrazole-containing drugs that target key signaling pathways implicated in various diseases.
Ruxolitinib and the JAK/STAT Signaling Pathway
Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[3][9] The JAK/STAT signaling pathway is crucial for hematopoiesis and immune function, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[10][11] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby disrupting the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] This inhibition leads to a reduction in the proliferation of hematopoietic cells and the production of inflammatory cytokines.[12]
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Celecoxib and the COX-2/Apoptosis Pathway
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that contains a pyrazole moiety. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[14][15] In addition to its anti-inflammatory effects, celecoxib has demonstrated anti-cancer properties.[16][17] These effects are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[16][17] The induction of apoptosis by celecoxib is associated with the activation of pro-apoptotic molecules like caspases and the inhibition of anti-apoptotic pathways, such as the PI3K/Akt signaling pathway.[17]
Caption: Celecoxib inhibits COX-2 and induces apoptosis.
Conclusion
The incorporation of a bromine atom into the pyrazole scaffold is a powerful strategy in modern drug discovery and organic synthesis. Bromopyrazoles serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The predictable reactivity of the carbon-bromine bond, coupled with the ability to fine-tune electronic properties, allows for the rational design of novel compounds with desired pharmacological profiles. As demonstrated by the examples of Ruxolitinib and Celecoxib, the strategic use of brominated pyrazoles has led to the development of important therapeutic agents that modulate key signaling pathways. A thorough understanding of the principles outlined in this guide will undoubtedly continue to fuel innovation in the field of pyrazole-based drug development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 7. books.rsc.org [books.rsc.org]
- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PathWhiz [pathbank.org]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key heterocyclic building block prized for its utility in the synthesis of a wide array of complex molecules. Its strategic placement of a bromine atom and an ethyl carboxylate group on the pyrazole core allows for versatile functionalization, making it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the discovery of potent kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Profile
This compound is typically a brown oil that may partially solidify under vacuum.[1] Its key physical and spectroscopic properties are summarized in the tables below. While experimental data for some properties are limited, predicted values and data from closely related analogs provide a reliable reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | [2][3][4] |
| Molecular Weight | 219.04 g/mol | [2][3][4] |
| Appearance | Brown oil, may partially solidify | [1] |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | |
| Density (Predicted) | 1.664 ± 0.06 g/cm³ | |
| CAS Number | 1353100-91-0 | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H, NH), 8.10 (s, 1H, pyrazole-H5), 4.33 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.36 (t, J = 7.2 Hz, 3H, OCH₂CH₃) | [1] |
| ¹³C NMR (101 MHz, DMSO-d₆) of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | δ 160.6, 111.4, 60.8, 14.5 | [5] |
| Mass Spectrum (UPLC/MS) of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | m/z = 298.7 [M+H]⁺ | [5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)
-
Copper(II) bromide (7.2 g, 32 mmol)
-
Isoamyl nitrite (12 mL, 86 mmol)
-
Acetonitrile (65 mL)
-
1N Hydrochloric acid (150 mL)
-
Ethyl acetate (3 x 100 mL)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile at 0 °C, slowly add isoamyl nitrite.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
After completion, cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to afford this compound as a brown oil.
Yield: 7.1 g (100%)[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
These application notes provide a detailed protocol for the synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate from its precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The described method is a variation of the Sandmeyer reaction, employing a nitrite source for diazotization of the amino group, followed by bromination using a copper(II) bromide source.
Reaction Scheme
The overall reaction involves the conversion of the 3-amino group of the pyrazole ring to a 3-bromo group.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 155.16 | 5.0 | 32 |
| Copper(II) bromide (CuBr₂) | 7789-45-9 | 223.37 | 7.2 | 32 |
| Isoamyl nitrite | 110-46-3 | 117.15 | 10.1 (12 mL) | 86 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 65 mL | - |
| 1N Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 150 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 100 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - |
Procedure
-
Reaction Setup: To a suitable reaction vessel, add Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL).[1]
-
Addition of Reagent: Cool the solution to 0 °C.[1] Slowly add isoamyl nitrite (12 mL, 86 mmol) to the mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature.[1] Quench the reaction by adding 1N aqueous hydrochloric acid (150 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with water.[1] Dry the organic phase over anhydrous sodium sulfate.[1]
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[1]
Product Characterization
The resulting product, this compound, is a brown oil that may partially solidify upon standing under vacuum.[1]
| Parameter | Value |
| Yield | 7.1 g (100%)[1] |
| Appearance | Brown oil, partially solidifies[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H)[1] |
| Molecular Formula | C₆H₇BrN₂O₂[1] |
| Molecular Weight | 219.04 g/mol [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism Overview
The reaction proceeds via a two-step mechanism involving diazotization of the amino group followed by a copper-mediated bromination.
Caption: Overview of the diazotization and bromination steps in the reaction.
Safety Precautions
-
Copper(II) bromide: Harmful if swallowed and causes skin and eye irritation.
-
Isoamyl nitrite: Flammable liquid and vapor. Harmful if inhaled.
-
Acetonitrile: Flammable liquid and vapor. Harmful in contact with skin and if inhaled.
-
Hydrochloric acid: Causes severe skin burns and eye damage.
-
Ethyl acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 3-bromo-1H-pyrazole-4-carboxylate as a key building block. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the functionalization at the 3-position via Suzuki coupling offers a powerful and versatile strategy for the synthesis of novel drug candidates and functional materials.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.
General Reaction Scheme
The Suzuki coupling of this compound with an aryl or heteroaryl boronic acid proceeds as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki coupling reactions of brominated pyrazole derivatives, which can be adapted for this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-pyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 9% (debromination) | [1] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 110 | 12 | 35% (debromination) | [1] |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 12 | 75% | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | N/A | N/A | Good | [2] |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | 67-89 | [1] |
| Pyridine-Pyrazole/Pd(II) (0.1) | - | KOH (2) | EtOH/H₂O (1:1) | N/A (60W) | N/A | High | [3] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | N/A | Good | [4] |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is based on optimized conditions for related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, which showed high yields and minimized debromination side products[1].
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 - 2.5 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Ethanol (reagent grade)
-
Water (deionized)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid, potassium carbonate, XPhos Pd G2, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (Ethanol:Water 4:1) to the vessel.
-
Seal the vessel and heat the reaction mixture to 110-135°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Ethyl 3-aryl-1H-pyrazole-4-carboxylate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times[1][3].
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 - 2.5 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Ethanol (reagent grade)
-
Water (deionized)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid, potassium carbonate, XPhos Pd G2, and XPhos.
-
Add the solvent system (Ethanol:Water 4:1) to the vial.
-
Seal the vial securely with a cap.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 135°C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Component Relationships in Suzuki Coupling
Caption: Logical relationship of key components in the Suzuki coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its application to the synthesis of aminopyrazoles is of significant interest in medicinal chemistry, as the pyrazole motif is a common scaffold in numerous biologically active compounds. These notes provide an overview of the reaction, key considerations, and detailed protocols for the successful amination of bromo-pyrazoles.
Five-membered heterocyclic halides, such as bromo-pyrazoles, can present challenges as coupling partners, potentially due to their ability to coordinate with and inhibit the palladium catalyst. However, the strategic selection of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency. This document outlines two primary protocols utilizing different generations of Buchwald-Hartwig catalysts and conditions, adaptable for various N-substituted and unprotected 4-bromo-pyrazoles.
Data Presentation: A Summary of Reaction Conditions and Yields
The following tables summarize data from various studies on the Buchwald-Hartwig amination of bromo-pyrazoles, offering expected yields for a range of amine coupling partners.
Table 1: Amination of 4-Bromo-1-trityl-1H-pyrazole with Various Amines [1][2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 60 |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 67 |
| 3 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 7 |
| 4 | Allylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 6 |
| 5 | N-Phenylpiperazine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 78 |
| 6 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 85 |
Note: Reactions of amines bearing a β-hydrogen atom, such as pyrrolidine and allylamine, resulted in low yields, likely due to competing β-hydride elimination. In contrast, amines lacking a β-hydrogen afforded good yields.[1]
Table 2: Amination of Unprotected 4- and 3-Bromo-1H-pyrazoles [3][4]
| Entry | Bromo-pyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Aniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 87 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyaniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 92 |
| 3 | 4-Bromo-1H-pyrazole | N-Methylaniline | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 12 | 75 |
| 4 | 3-Bromo-1H-pyrazole | Morpholine | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 88 |
| 5 | 3-Bromo-1H-pyrazole | 2-Aminopyridine | P4 (4) | L4 (tBuBrettPhos) (4) | LHMDS (2.2) | THF | 80 | 16 | 65 |
Note: This method is effective for a broad scope of aliphatic, aromatic, and heteroaromatic amines with unprotected bromo-pyrazoles. Higher catalyst loadings and longer reaction times may be necessary for some heteroaromatic amines.[3][4]
Experimental Protocols
The following are generalized protocols that can be adapted based on the specific substrates and available reagents.
Protocol 1: Amination of N-Substituted Bromo-pyrazoles using a Pd(dba)₂/tBuDavePhos System [1][5]
This protocol is suitable for the amination of N-substituted bromo-pyrazoles with amines, particularly those lacking β-hydrogens.
Materials:
-
N-substituted bromo-pyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole)
-
Amine (1.1 - 2.0 equivalents)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous solvent (e.g., Xylene)
-
Microwave vial
-
Standard glassware for workup and purification
Procedure:
-
To a microwave vial, add the N-substituted bromo-pyrazole (1.0 equiv), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and sodium tert-butoxide (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., xylene) followed by the amine (2.0 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10 minutes.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrazole.
Protocol 2: Amination of Unprotected Bromo-pyrazoles using a tBuBrettPhos-based Precatalyst [3][4][6]
This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines with unprotected bromo-pyrazoles under generally mild conditions.
Materials:
-
Bromo-pyrazole (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Amine (1.2 mmol)
-
tBuBrettPhos Pd G4 precatalyst (P4) (1-4 mol%)
-
tBuBrettPhos ligand (L4) (1-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-pyrazole (1.0 mmol), the amine (1.2 mmol), the tBuBrettPhos Pd G4 precatalyst (1 mol%), and the tBuBrettPhos ligand (1 mol%) to a Schlenk tube.
-
Add anhydrous THF.
-
Add LHMDS (2.2 mmol) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 50 °C.
-
Stir the reaction for the required time (e.g., 12 hours), monitoring by TLC or LC-MS. For less reactive amines, higher catalyst loadings (up to 4 mol%) and higher temperatures (e.g., 80 °C) may be necessary.[3][4]
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure aminopyrazole.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination reaction.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of Halo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, has become indispensable in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.[2] Pyrazole moieties are key pharmacophores present in a multitude of clinically approved drugs and biologically active compounds. The functionalization of halo-pyrazoles via Sonogashira coupling allows for the introduction of diverse alkynyl groups, providing a rapid route to novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[3][4]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various halo-pyrazoles, summarizing quantitative data and outlining methodologies for successful synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various iodo- and bromo-pyrazoles with a range of terminal alkynes. The reactivity of halo-pyrazoles in Sonogashira coupling generally follows the order I > Br > Cl, consistent with the carbon-halogen bond dissociation energies.
Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene
| Entry | Pyrazole Substrate | R¹ | R² | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | H | H | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | DMF | 80 | 2 | 85 |
| 2 | 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Me | H | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | DMF | 80 | 2 | 82 |
| 3 | 1-(1-ethoxyethyl)-3-iodo-4-phenyl-1H-pyrazole | Ph | H | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | DMF | 80 | 2 | 78 |
| 4 | 1-(1-ethoxyethyl)-3-iodo-4-formyl-1H-pyrazole | CHO | H | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | DMF | 80 | 2 | 75 |
| 5 | 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | NO₂ | H | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | DMF | 80 | 2 | 68 |
Data adapted from Štefane, B., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2017(4), pp.253-270.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines and Other Halo-heterocycles with Various Terminal Alkynes
| Entry | Halo-heterocycle | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromopyridine | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
| 5 | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 60 | 12 | 92 |
| 6 | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 1-Hexyne | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | DMF | 80 | 8 | 88 |
Data for entries 1-4 adapted from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), pp.265-276.[5] Data for entries 5-6 are representative examples based on typical conditions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 3-Iodo-1H-pyrazoles with Phenylacetylene
Materials:
-
Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask, add the substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-pyrazole.
Protocol 2: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Materials:
-
Substituted 2-amino-3-bromopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the substituted 2-amino-3-bromopyridine (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol) under an inert atmosphere.
-
Add anhydrous DMF (4 mL) and triethylamine (1 mL) to the tube.
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-amino-3-alkynylpyridine.[5]
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Insecticides Using Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 3-bromo-1H-pyrazole-4-carboxylate as a key building block in the synthesis of modern insecticides. The focus is on the synthesis of Chlorantraniliprole, a potent anthranilic diamide insecticide, showcasing the strategic importance of the pyrazole scaffold in insecticide development. Detailed experimental protocols, quantitative data on insecticide efficacy, and visualizations of the synthetic pathway and mode of action are provided to facilitate research and development in this field.
Introduction
This compound is a versatile heterocyclic intermediate. The pyrazole ring system is a critical pharmacophore in a variety of agrochemicals due to its favorable metabolic stability and ability to be functionalized to target specific biological pathways in insects. This document details the synthetic route from a derivative of this compound to Chlorantraniliprole, a highly effective insecticide that acts as a selective agonist of insect ryanodine receptors.
Synthetic Pathway Overview
The synthesis of Chlorantraniliprole from a derivative of this compound involves a multi-step process. The core strategy is the formation of a key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, followed by an amide coupling reaction with 2-amino-5-chloro-N,3-dimethylbenzamide.
The initial starting material, this compound, can be N-arylated and subsequently converted to the 5-carboxylic acid derivative. A crucial step in the synthesis of the key pyrazole intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Key Intermediates and Final Product
| Compound Name | Structure | Role |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | (Structure not available in search results) | Precursor to the key acid intermediate |
| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | (Structure not available in search results) | Key Pyrazole Intermediate |
| 2-amino-5-chloro-N,3-dimethylbenzamide | (Structure not available in search results) | Amine Coupling Partner |
| Chlorantraniliprole | Final Insecticidal Product |
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
This protocol describes the conversion of the ethyl ester precursor to the key carboxylic acid intermediate.
Materials:
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (for extraction)
Procedure:
-
In a reaction flask, dissolve 32 g of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in a mixture of 110 ml of methanol and 100 ml of water.[1]
-
To this solution, add 5.5 g of sodium hydroxide.[1]
-
Stir the reaction mixture at room temperature for 5.5 hours.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), remove the methanol under reduced pressure.[1]
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.[1]
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 2.[1]
-
A solid precipitate will form. Collect the solid by filtration.
-
Dry the solid to obtain 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[1]
Protocol 2: Synthesis of Chlorantraniliprole via Amide Coupling
This protocol outlines the final step in the synthesis of Chlorantraniliprole.
Materials:
-
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
Acetonitrile
-
Sodium carbonate
Procedure:
-
In a reaction vessel, mix 773 g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 7.5 liters of acetonitrile to obtain a clear solution.[2]
-
Add 318 g of sodium carbonate to the solution under stirring at 22-25°C for 10 minutes, followed by equilibration for 30 minutes to form a thick, stirrable slurry.[2]
-
Add 322 g of methanesulfonyl chloride to the slurry at 22-25°C and stir for 1 hour.[2]
-
To this mixture, add 474 g of 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture can be worked up by standard aqueous procedures, followed by extraction with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.
-
The crude product is then concentrated under reduced pressure and can be purified by recrystallization or column chromatography to yield pure Chlorantraniliprole.[3] A reported yield for a similar process is 91.5%.[4]
Quantitative Data: Insecticidal Efficacy of Chlorantraniliprole
The efficacy of Chlorantraniliprole has been evaluated against a wide range of insect pests. The following table summarizes its lethal concentration (LC50) values.
| Pest Species (Order) | LC50 Value | Exposure Time | Reference |
| Spodoptera littoralis (Lepidoptera) | 0.06 - 1.07 mg/L | - | [2] |
| Spodoptera cosmioides (Lepidoptera) | 0.054 µg/mL | 48 h | |
| Spodoptera litura (Lepidoptera) | 0.0055% | 72 h | [5] |
| Spodoptera frugiperda (Lepidoptera) | 2.781 mg/L | 48 h | [6] |
| Loxostege sticticalis (Lepidoptera) | 0.08183 µg/L | 72 h | [7] |
| Plutella xylostella (Lepidoptera) | 0.23 mg/L (susceptible strain) | 48 h | [7] |
| Agrotis ipsilon (Lepidoptera) | 0.21 mg/L (adults) | - | [7] |
| Agrotis segetum (Lepidoptera) | 0.51 mg/L (adults) | - | [7] |
| Callosobruchus spp. (Coleoptera) | 0.0079% | 24 h | [8] |
| Coccinella septempunctata (Coleoptera) - Predator | 482.7063 g a.i./ha (Low contact toxicity) | 72 h | [9] |
| Labeo rohita (Freshwater Fish) - Non-target | 12.7 mg/L | 96 h | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Chlorantraniliprole from the pyrazole ester precursor.
Caption: Synthetic workflow for Chlorantraniliprole.
Mode of Action: Ryanodine Receptor Signaling Pathway
Chlorantraniliprole acts by selectively activating insect ryanodine receptors (RyRs), which are intracellular calcium channels. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, causing muscle paralysis and eventual death of the insect.[10]
Caption: Mode of action of Chlorantraniliprole.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors [mdpi.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Lethal, Sub-Lethal and Trans-Generational Effects of Chlorantraniliprole on Biological Parameters, Demographic Traits, and Fitness Costs of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules and functional materials. Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a key building block in medicinal chemistry, and its N-alkylation is a critical step in the synthesis of various therapeutic agents. A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can yield two different regioisomers: the N1- and N2-substituted products. The specific isomer obtained is crucial as it profoundly influences the molecule's three-dimensional structure and its subsequent biological activity.
The regiochemical outcome of the N-alkylation of this compound is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[1][2] The bromine atom at the C3 position exerts a significant steric hindrance, which is expected to favor alkylation at the less hindered N1 nitrogen atom.[3][4] Concurrently, the electron-withdrawing nature of the ethyl carboxylate group at the C4 position influences the nucleophilicity of the adjacent nitrogen atoms. This document provides a detailed protocol for the N-alkylation of this substrate and discusses the factors that control the regioselectivity of the reaction.
Factors Influencing Regioselectivity
The selective alkylation of one nitrogen atom over the other in the pyrazole ring is a common challenge. The primary factors that determine the N1 versus N2 selectivity include:
-
Steric Effects: Bulky substituents on the pyrazole ring or on the alkylating agent will direct the incoming group to the less sterically hindered nitrogen atom.[3][4] In the case of this compound, the bromine atom at the C3 position is expected to direct alkylation to the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity of the alkylation.[1][2] For instance, different bases can lead to different pyrazolate anion structures in solution, which in turn can affect the site of alkylation.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF or MeCN) to achieve a concentration of 0.1-0.5 M.
-
Add the base (1.5-2.0 equivalents) to the stirred solution. Common bases for this reaction include K₂CO₃ or Cs₂CO₃. For a stronger base, NaH (1.2 equivalents) can be used, in which case anhydrous THF is a suitable solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the pyrazole.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the suspension.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction with a few drops of water.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyrazole product(s).
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the N-alkylation of pyrazoles, which can be adapted for this compound. The expected major product for this substrate is the N1-alkylated isomer due to the steric hindrance of the 3-bromo substituent.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Isomer |
| Methyl Iodide | K₂CO₃ | DMF | 25-50 | 2-6 | N1-methyl |
| Ethyl Bromide | Cs₂CO₃ | MeCN | 60 | 4-8 | N1-ethyl |
| Benzyl Bromide | NaH | THF | 25 | 1-3 | N1-benzyl |
| Allyl Bromide | K₂CO₃ | Acetone | 50 | 2-4 | N1-allyl |
Mandatory Visualizations
References
Application Notes: The Strategic Use of Ethyl 3-bromo-1H-pyrazole-4-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 3-bromo-1H-pyrazole-4-carboxylate as a key building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This compound, with its reactive bromide and versatile ester functionalities, serves as a strategic starting material for the construction of diverse and potent kinase inhibitor libraries, particularly targeting oncogenic and inflammatory signaling pathways.
Key Applications and Target Kinases
This compound is a versatile precursor for a variety of kinase inhibitor scaffolds, most notably the pyrazolo[3,4-d]pyrimidines. This class of compounds has demonstrated potent inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases.
Prominent Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are frequently dysregulated in cancer. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, the JAK-STAT pathway is a critical target in autoimmune diseases and hematological malignancies.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
-
Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase implicated in the progression of several cancers, including breast and prostate cancer.
Quantitative Bioactivity of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyrazole-based kinase inhibitors against their respective targets. This data highlights the potency and, in some cases, the selectivity achievable with this scaffold.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound A | CDK2/cyclin A | - | MCF-7 (Breast) | - |
| Compound B | JAK1 | 3.4 | PC-3 (Prostate) | - |
| JAK2 | 2.2 | HEL (Erythroleukemia) | 0.35 | |
| JAK3 | 3.5 | K562 (CML) | 0.37 | |
| Compound C | Aurora A | 35 | - | - |
| Aurora B | 75 | - | - | |
| Compound D | BRK/PTK6 | 153 | MDA-MB-231 (Breast) | - |
Table 2: Inhibitory Activity of Imidazole-Pyrazole Derivatives against JAK and Aurora Kinases [1]
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 10e | JAK2 | 0.166 | K562 (CML) | 6.726 |
| JAK3 | 0.057 | HCT116 (Colon) | - | |
| Aurora A | 0.939 | - | - | |
| Aurora B | 0.583 | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to a pyrazolo[3,4-d]pyrimidine core, a key intermediate for many kinase inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from Ethyl 3-amino-1H-pyrazole-4-carboxylate via a Sandmeyer-type reaction.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr2)
-
Isoamyl nitrite
-
Acetonitrile (ACN)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0 °C, slowly add isoamyl nitrite (12 mL, 86 mmol).
-
Warm the reaction mixture to 50 °C and stir overnight.
-
After completion, cool the mixture to room temperature and quench with 1N aqueous hydrochloric acid (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a brown oil that may solidify upon standing (yields are typically high).
Protocol 2: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
This protocol outlines a common route for constructing the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many kinase inhibitors, starting from a pyrazole precursor. While the provided reference does not start with this compound, the transformation of the carboxylate to a nitrile, followed by cyclization, is a standard synthetic route. The subsequent steps illustrate the elaboration of the pyrazolo[3,4-d]pyrimidine core.
Step 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate) [2]
-
React 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide in DMF at 60 °C to obtain 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]
Step 2: Suzuki Cross-Coupling for Final Product Synthesis [2]
-
The iodinated intermediate can then be subjected to Suzuki cross-coupling reactions with various boronic acids to introduce diverse substituents at the 3-position, a key modification for tuning kinase selectivity and potency.[2]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for designing relevant biological assays and interpreting the results. The following diagrams, generated using Graphviz, illustrate the key signaling cascades and a general workflow for inhibitor synthesis and evaluation.
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Inhibition of the CDK pathway, leading to cell cycle arrest.
Caption: Inhibition of the JAK-STAT pathway, blocking cytokine signaling.
Caption: Inhibition of Aurora kinases, leading to mitotic disruption.
Caption: Inhibition of BRK/PTK6 signaling, affecting proliferation and migration.
References
- 1. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Ethyl 5-Bromo-1H-pyrazole-4-carboxylate via Electrophilic Bromination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of ethyl 5-bromo-1H-pyrazole-4-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines the electrophilic bromination of ethyl 1H-pyrazole-4-carboxylate using N-Bromosuccinimide (NBS) in dimethylformamide (DMF). This method is presented as a reliable and efficient approach, offering good yields and straightforward purification. All procedural steps, safety precautions, and data analysis are detailed to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of new therapeutic agents and agrochemicals. The introduction of a bromine atom onto the pyrazole ring, specifically at the C5 position, provides a key functional handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Ethyl 5-bromo-1H-pyrazole-4-carboxylate is therefore a highly sought-after building block. The protocol described herein utilizes N-Bromosuccinimide (NBS) as a convenient and effective brominating agent for the regioselective bromination of the pyrazole ring.[1]
Reaction Scheme
The electrophilic aromatic substitution occurs preferentially at the 4-position of the pyrazole ring. However, in the case of ethyl 1H-pyrazole-4-carboxylate, the C4 position is already substituted, leading to bromination at an available carbon atom on the ring.
Diagram of the chemical reaction from ethyl 1H-pyrazole-4-carboxylate to ethyl 5-bromo-1H-pyrazole-4-carboxylate.
Caption: Reaction of Ethyl 1H-pyrazole-4-carboxylate with NBS.
Experimental Protocol
This procedure is adapted from established methods for the bromination of pyrazole derivatives.[2]
3.1. Materials and Equipment
-
Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Petroleum ether (40-60 °C)
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
3.2. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.1 eq) to the cooled solution in small portions over approximately 20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:petroleum ether (e.g., 6:4).[2] The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 2 M HCl, saturated NaHCO₃ solution, water, and finally, brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a crude residue.
-
Triturate the oily residue with light petroleum ether until a solid product forms.[2]
-
Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of brominated pyrazole carboxylates.
| Parameter | Value | Reference |
| Product Name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | [3] |
| Molecular Formula | C₆H₆Br₂N₂O₂ | [3] |
| Molecular Weight | 297.94 g/mol | [3] |
| Yield | 94% | [3] |
| Appearance | White solid | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H) | [3] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 14.5, 60.8, 111.4, 160.6 | [3] |
| UPLC/MS (m/z) | 298.7 [M+H]⁺ | [3] |
Note: The data presented is for a related dibrominated compound, as comprehensive data for the mono-brominated target compound was not available in a single source. The procedure is expected to yield the mono-brominated product under the specified conditions.
Safety Precautions
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate precautions.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure.
Caption: Step-by-step workflow for the bromination protocol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed:
-
Diazotization-Bromination: This method involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source, typically copper(II) bromide.[1]
-
Direct Bromination: This route consists of the direct bromination of Ethyl 1H-pyrazole-4-carboxylate using a brominating agent like bromine.
Q2: I am seeing multiple spots on my TLC after performing the diazotization-bromination. What are the likely byproducts?
A2: Several byproducts can form during the diazotization and Sandmeyer reaction. The most common impurities to look out for are:
-
Unreacted Starting Material: Ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Deaminated Byproduct: Ethyl 1H-pyrazole-4-carboxylate, formed by the reduction of the diazonium salt.
-
Hydroxylated Byproduct: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, which arises from the reaction of the diazonium intermediate with water. This is a classic byproduct in Sandmeyer reactions.[2]
-
Azo-Coupled Dimers: In some cases, the diazonium salt can couple with the starting material or product to form colored azo-dimer impurities.
Q3: My direct bromination of Ethyl 1H-pyrazole-4-carboxylate is yielding a significant amount of a second, less polar compound. What could it be?
A3: The most probable byproduct in the direct bromination is the over-brominated product, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate .[3] The pyrazole ring has two susceptible positions for electrophilic substitution (C3 and C5), and controlling the stoichiometry of bromine is crucial to prevent di-substitution.
Q4: How can I minimize the formation of the di-bromo byproduct during direct bromination?
A4: To reduce the formation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, consider the following:
-
Stoichiometry: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to the Ethyl 1H-pyrazole-4-carboxylate.
-
Slow Addition: Add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-bromo product is formed.
Q5: What are the best methods for purifying the final product and removing these byproducts?
A5: The purification strategy depends on the main impurities present:
-
Column Chromatography: Silica gel column chromatography is generally effective for separating the desired mono-bromo product from both more polar starting materials and less polar di-bromo byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.
-
Recrystallization: If the main impurity is the di-bromo byproduct, recrystallization can be an effective purification method. Suitable solvent systems may include ethanol/water or toluene/hexanes.
Byproduct Summary
| Common Name | Structure | Molar Mass ( g/mol ) | Typical Analytical Signature |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 155.15 | More polar on TLC; distinct NMR signals for the amino group. | |
| Ethyl 1H-pyrazole-4-carboxylate | 140.14 | Less polar than the amino-pyrazole; characteristic pyrazole proton signals in NMR. | |
| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | 156.13 | Significantly more polar on TLC; presence of a broad hydroxyl peak in the IR and NMR spectra. | |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | 297.94 | Less polar than the mono-bromo product on TLC; characteristic mass spectrum with isotopic pattern for two bromine atoms.[3] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization-Bromination of Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Diazotization:
-
Dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(II) bromide (CuBr₂, 1.2 eq) in acetonitrile.
-
Slowly add the cold diazonium salt solution to the CuBr₂ solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (typically 1-2 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis via Direct Bromination of Ethyl 1H-pyrazole-4-carboxylate
-
Reaction Setup:
-
Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Bromination:
-
Prepare a solution of bromine (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the pyrazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Visual Guides
Caption: Synthetic routes and common byproducts.
Caption: Troubleshooting workflow for byproduct identification.
References
How to remove debrominated impurity in Suzuki coupling of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of debrominated impurities in Suzuki coupling reactions of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling of pyrazoles, and why does it occur?
A1: Debromination is a common side reaction in the Suzuki-Miyaura coupling of bromo-pyrazoles, where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to an undesired byproduct.[1] This side reaction is often promoted by factors such as the N-H acidity of unprotected pyrazoles, the choice of a strong base, and the specific palladium catalyst and ligand system used.[1] The resulting pyrazolate anion can influence the catalyst's activity and facilitate the dehalogenation process.[1]
Q2: How can I minimize the formation of the debrominated impurity during the reaction itself?
A2: Minimizing the debrominated byproduct at the source is the most effective strategy. This can be achieved by carefully optimizing the reaction conditions. Key parameters to consider include:
-
N-Protection: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress debromination.[2]
-
Choice of Base: Using milder inorganic bases like K₃PO₄ or CsF is generally less likely to promote debromination compared to strong bases such as NaOH or KOH.[1]
-
Catalyst System: Employing bulky, electron-rich phosphine ligands like XPhos or SPhos can reduce the rate of debromination.[3] Using a pre-catalyst, such as a palladacycle like XPhos Pd G2, can also be beneficial.[3]
-
Halogen Choice: Bromo and chloro pyrazoles tend to be less prone to dehalogenation than their iodo counterparts.[4][5]
Q3: My initial purification by column chromatography did not effectively separate the desired product from the debrominated impurity. What should I do?
A3: If standard column chromatography is ineffective, it is likely due to the similar polarity of the desired product and the debrominated impurity. You can try optimizing the chromatography conditions by using a shallower solvent gradient or a different solvent system.[6] If this fails, alternative purification techniques such as recrystallization, preparative HPLC, or purification via salt formation should be considered.
Troubleshooting Guide: Purification Strategies
Issue: Co-elution of Product and Debrominated Impurity in Column Chromatography
Symptoms:
-
A single, broad peak or two closely overlapping peaks are observed during column chromatography.
-
NMR analysis of the "purified" product shows the presence of both the desired coupled product and the debrominated pyrazole.
Solutions:
-
Optimize Flash Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If separation is poor, consider trying other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.
-
Gradient Profile: Employ a very shallow gradient to improve resolution between closely eluting compounds.[6]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for purification, as the debrominated impurity may have different solubility properties.[1]
-
-
Purification via Salt Formation:
-
The pyrazole nitrogen is basic and can be protonated to form a salt. The debrominated impurity may have a different basicity, allowing for separation through selective salt formation and crystallization.[7]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For very difficult separations, preparative HPLC offers higher resolution than standard flash chromatography.[8]
-
Experimental Protocols
Protocol 1: Optimizing Flash Column Chromatography
Methodology:
-
Analytical TLC: Develop an analytical thin-layer chromatography (TLC) method to achieve baseline separation of your desired product and the debrominated impurity. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system will show a clear difference in the Rf values of the two compounds.
-
Column Packing: Pack a silica gel column with the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A shallow gradient is crucial for separating compounds with similar polarities.[6]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) at room temperature and at boiling point. The ideal solvent will dissolve the product when hot but not when cold.[1] A mixed solvent system (a "good" solvent and an "anti-solvent") can also be effective.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Acid Salt Crystallization
Methodology:
-
Dissolution: Dissolve the crude product containing the desired pyrazole and the debrominated impurity in a suitable organic solvent such as acetone, ethanol, or isopropanol.[7]
-
Acid Addition: Add at least a stoichiometric equivalent of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., phosphoric acid) to the solution.[7] This will protonate the pyrazole nitrogen, forming a pyrazolium salt.
-
Crystallization: The pyrazolium salt of the desired product may be less soluble than the salt of the debrominated impurity (or the impurity may not form a salt as readily), leading to its selective crystallization. Cooling the solution can promote precipitation.[7]
-
Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Neutralization: To recover the free base, dissolve the salt in water and neutralize with a suitable base (e.g., NaHCO₃, K₂CO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Effect of Reaction Conditions on Debromination
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands can suppress the debromination side reaction.[3] |
Note: The exact percentages of debromination are highly dependent on the specific substrates and other reaction parameters.
Table 2: Illustrative Comparison of Purification Methods
| Purification Method | Starting Purity (Product:Impurity) | Final Purity (Product:Impurity) | Typical Recovery Yield | Notes |
| Standard Column Chromatography | 80:20 | 90:10 | 70-85% | May not achieve baseline separation. |
| Optimized Flash Chromatography | 80:20 | >98:2 | 60-80% | Requires careful method development with a shallow gradient. |
| Recrystallization | 80:20 | >99:1 | 50-75% | Highly effective for solid products if solubility differences are significant. |
| Acid Salt Crystallization | 80:20 | >98:2 | 65-80% | Exploits differences in basicity between the product and impurity. |
| Preparative HPLC | 80:20 | >99:1 | 40-70% | High resolution but may be lower yielding and more costly. |
Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on the specific compounds and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing debrominated impurities.
Caption: Overview of key purification protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Suzuki Coupling with Bromo-pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions with bromo-pyrazole substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with bromo-pyrazoles?
Researchers often face several key challenges in the Suzuki-Miyaura coupling of bromo-pyrazoles. These include:
-
Low Yields: Can be attributed to catalyst inhibition, inefficient oxidative addition, or competing side reactions.[1] The coordinating nature of the pyrazole nitrogen can interfere with the palladium catalyst.[1]
-
Debromination: This is a significant side reaction where the bromo-pyrazole starting material is converted to the corresponding unsubstituted pyrazole.[2] This can be influenced by the acidity of an unprotected N-H on the pyrazole ring.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyrazole's nitrogen atom(s) can coordinate to the palladium center, leading to catalyst deactivation.[1] This is particularly problematic for unprotected N-H pyrazoles.[3]
-
Homocoupling: The coupling of two boronic acid molecules or two bromo-pyrazole molecules can occur, reducing the yield of the desired cross-coupled product.[1]
-
Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at elevated temperatures.[1][3]
Q2: Which palladium catalysts and ligands are generally most effective for the Suzuki coupling of bromo-pyrazoles?
The choice of catalyst system is critical and highly dependent on the specific bromo-pyrazole and boronic acid substrates.[4] Modern catalyst systems featuring bulky, electron-rich ligands have shown superior performance over traditional catalysts like Pd(PPh₃)₄.[4]
Effective catalyst systems include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and various well-defined "precatalysts" are commonly used.[4][5]
-
Ligands:
-
Bulky, Electron-Rich Phosphines: Ligands from the Buchwald group, such as XPhos, SPhos, and RuPhos, are often highly effective.[1][2] These ligands can promote the crucial oxidative addition step and stabilize the catalytic species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki couplings.[4]
-
Dppf: [1,1'-Bis(diphenylphosphino)ferrocene] is a common and effective ligand, and the complex Pd(dppf)Cl₂ is a widely used catalyst.[6][7]
-
Q3: How does the position of the bromine atom on the pyrazole ring affect the reaction?
The reactivity of bromo-pyrazoles in Suzuki coupling can be influenced by the position of the bromine atom. For instance, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles under certain conditions.[3] The electronic environment and steric hindrance around the C-Br bond play a significant role in the rate of oxidative addition, which is often the rate-determining step.[1]
Q4: Should I protect the N-H of my pyrazole substrate?
For pyrazoles with an unprotected N-H, protection is often recommended. The acidic N-H can lead to the formation of a pyrazolate anion, which can interfere with the catalyst and promote dehalogenation side reactions.[2] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] However, specialized precatalysts have been developed that can successfully couple unprotected N-H azoles directly.[3][4]
Troubleshooting Guide
Problem 1: Low to no yield of the desired coupled product.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands to shield the palladium center from coordination by the pyrazole nitrogen.[1][2][4] Consider using a precatalyst specifically designed for nitrogen-containing heterocycles.[4] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand to facilitate the oxidative addition of the C-Br bond to the palladium center.[1] Consider switching from a bromo-pyrazole to an iodo-pyrazole, as the C-I bond is generally more reactive.[8] |
| Poor Substrate Solubility | Screen different solvents. While dioxane is common, other solvents like 1,2-dimethoxyethane (DME), 2-methyltetrahydrofuran (2-MeTHF), or toluene may improve solubility.[6][7][9][10] For highly insoluble substrates, chlorinated aromatic solvents might be an option.[8] |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7][10] The strength and nature of the base can significantly impact the reaction outcome. |
Problem 2: Significant formation of a debrominated pyrazole byproduct.
| Potential Cause | Suggested Solution |
| Unprotected N-H Pyrazole | Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) to reduce the acidity of the N-H proton.[2] |
| Base is too strong | Switch to a milder base. For example, if using a strong base like NaOH, consider switching to K₃PO₄ or CsF.[2] |
| Ligand Choice | Certain ligands may be more prone to promoting dehalogenation. Screen bulky, electron-rich phosphine ligands like XPhos or SPhos, which can sometimes suppress this side reaction.[2] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of debromination. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Protodeboronation of the boronic acid is observed.
| Potential Cause | Suggested Solution |
| Presence of Water | Use anhydrous solvents and ensure all reagents are dry.[1] |
| Unstable Boronic Acid | Switch to a more stable boronic acid derivative, such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1] |
| Harsh Reaction Conditions | Use milder bases (e.g., K₂CO₃ instead of stronger bases) and lower the reaction temperature if possible.[1][9] |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromo-pyrazoles
| Bromo-pyrazole | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [3] |
| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (6 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [6][7] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | - | - | - | - | [11] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ | Dioxane | 110 | - | [12] |
Note: This table presents a selection of examples and is not exhaustive. Yields are highly substrate-dependent.
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of a Bromo-pyrazole
-
Reaction Setup: To an oven-dried reaction vessel, add the bromo-pyrazole (1.0 mmol), the boronic acid or ester (1.2-2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand, or a pre-formed catalyst (e.g., XPhos Pd G2, 1-5 mol%). Then, add the degassed solvent (e.g., dioxane/water mixture).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[3][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling of bromo-pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-bromo-1H-pyrazole-4-carboxylate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 3-bromo-1H-pyrazole-4-carboxylate by recrystallization. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to aid in understanding the purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For this compound, a moderately polar compound, several solvent systems can be effective. Based on the recrystallization of similar pyrazole derivatives, good starting points include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.[1]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common combinations for pyrazole derivatives include hexane/ethyl acetate and hexane/toluene.[1] For instance, a structurally similar compound, Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate, has been successfully recrystallized from a hexane:toluene (20:1) mixture.
Q2: My crude product is a brown oil that only partially solidifies. Can I still use recrystallization?
A2: Yes, recrystallization is an excellent technique for purifying compounds that are oils or semi-solids at room temperature. The oily nature and brown color suggest the presence of impurities. Dissolving the crude product in a minimal amount of hot solvent should bring all components into solution, and upon slow cooling, the desired this compound should crystallize out, leaving the impurities in the mother liquor.
Q3: What are the most likely impurities in my crude this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a bromide source like copper(II) bromide. Potential impurities from this process include:
-
Unreacted starting materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Side-products from the diazotization reaction.
-
Colored impurities arising from side reactions of the hydrazine starting material.
-
Residual copper salts if copper(II) bromide is used.
Q4: How can I remove colored impurities during recrystallization?
A4: If the hot, dissolved solution of your compound is colored, you can often remove these impurities by adding a small amount of activated charcoal. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the overall yield.[1]
Data Presentation: Solvent Selection Guide
| Solvent/System | Polarity | Expected Solubility of this compound | Suitability for Recrystallization |
| Hexane | Non-polar | Low at all temperatures | Good as an anti-solvent in a mixed system. |
| Toluene | Non-polar | Moderately soluble when hot, low when cold | Potentially a good single solvent or part of a mixed system. |
| Ethyl Acetate | Polar aprotic | Good solubility, especially when hot | A promising single solvent. |
| Ethanol | Polar protic | High solubility | May require a co-solvent (like water or hexane) to reduce solubility at cold temperatures for good recovery.[1] |
| Water | Very polar | Very low solubility | Can be used as an anti-solvent with a highly soluble organic solvent like ethanol.[1] |
| Hexane/Ethyl Acetate | Variable | Adjustable by varying the ratio | A highly recommended mixed solvent system to try.[1] |
| Hexane/Toluene | Non-polar | Adjustable by varying the ratio | A good choice based on the successful recrystallization of similar compounds. |
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a "good" solvent for the compound. | Try a more polar solvent or a mixed solvent system where one component is a good solvent. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated at a temperature above the melting point of the compound. Too rapid cooling. High impurity concentration. | Add more of the "good" solvent to the hot solution to lower the saturation point.[1] Allow the solution to cool more slowly. Try a different solvent system with a lower boiling point.[1] If available, add a seed crystal of the pure compound.[1] |
| No crystals form upon cooling. | Too much solvent was used. The solution is not sufficiently supersaturated. | Reheat the solution and boil off some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Cool the solution in an ice bath to further decrease solubility. |
| Very low yield of purified crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] Premature crystallization during hot filtration. The compound is highly soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary for complete dissolution.[1] Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound has lower solubility at cold temperatures, or use a mixed solvent system. |
| The purified crystals are still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] A second recrystallization may be necessary. |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common recrystallization issues.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of hexane and ethyl acetate.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of ethyl acetate (the "good" solvent) to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add ethyl acetate dropwise until the solid completely dissolves. Aim to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration at this stage. To do this, preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Pour the hot solution through the filter paper to remove the impurities. If using activated charcoal, add it to the solution and stir for a few minutes before the hot filtration.
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add warm hexane (the "anti-solvent") dropwise with continuous stirring until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a period of time. For complete drying, the crystals can be placed in a desiccator under vacuum.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
References
Troubleshooting low yield in the Sandmeyer reaction of pyrazole amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Sandmeyer reaction of pyrazole amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sandmeyer reaction with a pyrazole amine substrate is resulting in a very low yield. What are the primary causes?
Low yields in Sandmeyer reactions, particularly with heteroaromatic amines like pyrazoles, often stem from three main areas: incomplete diazotization, decomposition of the pyrazole diazonium salt, and issues related to the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of your desired halogenated pyrazole.[1][2] The electron-deficient nature of some pyrazole rings can also present unique challenges.[3]
Q2: How can I ensure the initial diazotization of my pyrazole amine is complete?
The conversion of the primary pyrazole amine to its corresponding diazonium salt is a critical step that must be driven to completion.
-
Monitoring Excess Nitrous Acid: A simple and effective method to verify the completion of diazotization is to use starch-iodide paper.[1] The presence of unreacted nitrous acid (formed from sodium nitrite and acid) will turn the paper a dark blue color.[4] A persistent blue color indicates that all the pyrazole amine has been consumed.[1]
-
Reagent Stoichiometry: Ensure you are using a slight excess of the diazotizing agent (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite) to drive the reaction forward.[5][6]
-
Acidic Conditions: The reaction requires a strong acidic medium. Concentrated mineral acids like HCl or HBr are typically used to generate the necessary nitrous acid in situ and maintain the stability of the diazonium salt.[7]
Q3: What is the optimal temperature for conducting the Sandmeyer reaction on pyrazole amines?
Temperature control is crucial for success.[2]
-
Diazotization Step: This step must be performed at low temperatures, typically between 0-5°C.[1][2] Pyrazole diazonium salts, like other aryl diazonium salts, are thermally unstable and can rapidly decompose at higher temperatures, often leading to the formation of undesired pyrazolols (phenolic byproducts).[2][8]
-
Copper(I) Salt Addition: The subsequent reaction with the copper(I) salt may require gentle warming to proceed at a reasonable rate.[2] However, the optimal temperature is highly substrate-dependent and should be carefully monitored. Some protocols report temperatures ranging from room temperature up to 60-75°C.[5][9]
Q4: My crude product mixture contains many colorful impurities (yellow, orange, blue). What are these byproducts and how can I avoid them?
The appearance of colorful, often tar-like, byproducts is a common issue and typically points to two main problems:
-
Diazonium Salt Decomposition: As mentioned, diazonium salts are unstable. Decomposition leads to radical side reactions that can form polymeric materials.[1] Sticking to a strict 0-5°C temperature range during diazotization is the best way to minimize this.[1][10]
-
Azo Coupling: Azo compounds, which are often highly colored, can form if the newly generated diazonium salt couples with the unreacted starting pyrazole amine or another electron-rich species in the reaction mixture.[2] Ensuring complete diazotization before proceeding is key to preventing this side reaction.
Q5: What is the specific role of the copper(I) catalyst, and are there alternatives for pyrazole substrates?
The copper(I) salt (e.g., CuCl, CuBr) is the active catalyst in the traditional Sandmeyer reaction.[2][11] Its role is to facilitate a single-electron transfer (SET) to the diazonium salt, which initiates the formation of an aryl radical with the loss of nitrogen gas.[8][12] This aryl radical then reacts with the halide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[12]
-
Copper(II) Salts: While Cu(I) is the classic catalyst, some modern protocols have successfully employed Cu(II) salts like CuCl₂ or CuBr₂, sometimes in conjunction with an organic nitrite.[5][13]
-
Iodination: For the synthesis of iodo-pyrazoles, a copper catalyst is often not required. The reaction can typically be achieved by treating the diazonium salt with an iodide source like potassium iodide (KI).[3][8][14]
Data Presentation
Table 1: Reported Yields for Sandmeyer Reactions on Pyrazole Derivatives
| Pyrazole Substrate | Reagents | Product | Yield (%) | Reference |
| 3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile | isoamyl nitrite, CuCl₂ | 3-Chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrile | 65% | [13] |
| 3-Amino-5-methylpyrazole | Hydrazine, Sodium Cyanoacetone (Precursor synthesis) | 3-Amino-5-methylpyrazole | 71-74% | [15] |
| Pyrazole-4-carboxamide derivative | t-BuONO, CuBr₂ | 3-Bromo regioisomer | 59% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of a Pyrazole Amine
Warning: Aryl diazonium salts are unstable and potentially explosive when isolated and dried. These compounds should be prepared in situ and used immediately in solution. All operations should be performed behind a safety shield in a well-ventilated fume hood.
-
Dissolution: Dissolve the starting pyrazole amine in a suitable mineral acid (e.g., concentrated HCl or 48% HBr) with cooling in an ice-salt bath to maintain a temperature of 0-5°C.
-
Nitrite Solution Preparation: In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred pyrazole amine solution, ensuring the temperature does not rise above 5°C.[9] Vigorous stirring is essential.
-
Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes.
-
Completion Check: Test for the presence of excess nitrous acid by touching the wet glass stirring rod to starch-iodide paper. A positive test (the paper turns dark blue) confirms that the diazotization is complete.[4] If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 10 minutes.
-
Immediate Use: The resulting cold solution of the pyrazole diazonium salt is now ready for the subsequent substitution reaction and should be used without delay.
Protocol 2: General Sandmeyer Reaction (Chlorination Example)
-
Catalyst Preparation: In a separate reaction vessel, dissolve copper(I) chloride (CuCl) in concentrated hydrochloric acid. The solution should be cooled in an ice bath.
-
Addition of Diazonium Salt: Slowly and carefully add the cold pyrazole diazonium salt solution (prepared in Protocol 1) to the stirred CuCl solution.[4] Control the rate of addition to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at a low temperature (0-10°C) or gently warmed (e.g., to room temperature or slightly above) to drive the reaction to completion.[2] Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by standard techniques such as flash column chromatography or recrystallization.[9]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yields.
Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Reactions of Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in pyrazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving regioselective N-alkylation of unsymmetrically substituted pyrazoles?
The main difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][3][4]
Q2: What are the key factors influencing the regioselectivity of pyrazole N-alkylation?
The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent plays a crucial role. Alkylation typically favors the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and the presence of counter-ions can significantly impact and even switch the regioselectivity.[1][5][6]
-
Alkylating Agent: The nature of the electrophile is critical.[1]
-
Protecting/Directing Groups: The use of specific protecting or directing groups can effectively block one nitrogen atom, guiding the alkylation to the desired position.[7]
Q3: How can I promote selective N1-alkylation?
Several strategies can be employed to favor N1-alkylation:
-
Steric Control: Position a smaller substituent at the C5 position compared to the C3 position.
-
Bulky Reagents: Utilize sterically demanding alkylating agents.
-
Specific Reaction Conditions: Certain base-solvent combinations are known to favor N1-alkylation, such as NaH in THF or K2CO3 in DMSO.[1]
-
Protecting Groups: A triphenylsilyl group can be used to sterically hinder one nitrogen, which can be removed post-alkylation.[1]
Q4: Are there reliable methods to achieve selective N2-alkylation?
Yes, N2-alkylation, while often leading to the more sterically hindered product, can be favored by:
-
Steric Shielding: Placing a bulky substituent at the C3 position of the pyrazole ring can shield the N1 position, directing alkylation to N2.[1]
-
Catalysis: Magnesium-based Lewis acids have been shown to direct the alkylation towards the N2 position when using specific alkylating agents like α-bromoacetates.[1]
Q5: How do solvent effects influence regioselectivity in pyrazole synthesis?
Solvents can have a dramatic impact on regioselectivity. For instance, in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol can significantly increase the regioselectivity in favor of the desired isomer.[3][4] This is attributed to the unique properties of fluorinated alcohols which can influence the stability of reaction intermediates.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | - Similar steric and electronic environment around N1 and N2.- Inappropriate choice of base or solvent. | - Modify Substituents: Introduce a bulky substituent at either the C3 or C5 position to sterically differentiate the two nitrogen atoms.[1]- Vary Reaction Conditions: Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO, TFE, HFIP).[1][3]- Change Alkylating Agent: Use a more sterically hindered alkylating agent to favor the less hindered nitrogen. |
| Low Reaction Yield | - Incomplete deprotonation of the pyrazole N-H.- Unsuitable reaction temperature or time.- Degradation of starting materials or products. | - Use a Stronger Base: Switch to a stronger base like NaH or organometallic bases to ensure complete deprotonation.[1]- Optimize Reaction Parameters: Systematically vary the temperature and reaction time. Consider microwave-assisted synthesis for potentially faster reactions and higher yields.[8][9][10][11][12]- Protecting Groups: If side reactions are an issue, consider using a protecting group for sensitive functionalities.[13][14] |
| Difficulty in Separating Regioisomers | - Similar polarity of the N1 and N2 isomers. | - Derivatization: If possible, derivatize the mixture to introduce a group that alters the polarity of one isomer, facilitating separation.- Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. |
| Poor Regioselectivity in C-H Functionalization | - Intrinsic reactivity of the pyrazole ring positions.- Ineffective directing group. | - Employ a Directing Group: Utilize a directing group to guide the functionalization to a specific carbon atom (e.g., C3, C4, or C5). The N2 atom of the pyrazole ring can itself act as a directing group.[15][16]- Use of Protecting Groups: A protecting group like SEM can be used to control the regioselectivity of C-H arylation.[7] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of N-Methylpyrazole Formation
| Entry | 1,3-Diketone Substituent (R1) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| 1 | CF3 | EtOH | Low Regioselectivity | - | [3] |
| 2 | CF3 | TFE | 85:15 | - | [3] |
| 3 | CF3 | HFIP | High Regioselectivity | - | [3] |
| 4 | 2-Furyl | HFIP | Almost Exclusive | - | |
| 5 | Aryl | TFE or HFIP | up to 99:1 | - |
Table 2: Regioselectivity of Pyrazole N-Alkylation under Various Conditions
| Pyrazole Substituents | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Acetyl-CF3-pyrazole | Iodoacetate | K2CO3 | MeCN | 1:1 | [6] |
| 3-tert-butyl-5-carboxamide | Phenyl boronate pinacol ester | - | - | Exclusive amide-directed C-H arylation | [16] |
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselective N-Methylation using Fluorinated Alcohols
This protocol is adapted from the synthesis of fluorinated tebufenpyrad analogs.[3]
-
Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), add methylhydrazine (1.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired N-methylpyrazole regioisomer.
Protocol 2: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is a general method for favoring N1-alkylation.[1]
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N1-alkylated pyrazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology (Journal Article) | ETDEWEB [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Ethyl 3-bromo-1H-pyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No: 1353100-91-0).
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a heterocyclic building block.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1353100-91-0 | [1][2][3] |
| Molecular Formula | C6H7BrN2O2 | [1][3] |
| Molecular Weight | 219.04 g/mol | |
| Appearance | Solid. May appear as a white solid or a brown oil that can partially solidify. | [3][4] |
| Melting Point | 85-88 °C | |
| Purity | Typically ≥97% (by HPLC) | [1][3] |
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under an inert atmosphere at 2-8°C.[3][5]
Q3: What are the known incompatibilities for this compound?
Based on information for similar compounds, this compound is likely incompatible with strong oxidizing agents and acids.
Q4: What are the primary hazards associated with this compound?
The compound is classified with the following hazard statements:
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H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Troubleshooting Guide
Caption: Troubleshooting guide for common experimental issues.
Experimental Protocols
Synthesis of this compound from Ethyl 3-amino-1H-pyrazole-4-carboxylate [4]
This protocol describes a method to synthesize the title compound.
-
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide
-
Isoamyl nitrite
-
Acetonitrile
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL), slowly add isoamyl nitrite (12 mL, 86 mmol).
-
Heat the reaction mixture to 50°C and stir overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with 1N aqueous hydrochloric acid (150 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield ethyl 3-bromopyrazole-4-carboxylate as a brown oil, which may partially solidify under vacuum.
-
Caption: Workflow for the synthesis of the target compound.
Stability and Degradation
-
Hydrolysis: As an ester, the compound is susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Light Sensitivity: Many organic compounds, particularly those with heterocyclic rings, can be sensitive to light. It is advisable to store the compound in a light-resistant container.
-
Thermal Stability: The provided melting point of 85-88°C suggests the compound is stable at typical ambient and refrigerated storage temperatures. Decomposition may occur at elevated temperatures.
Caption: Key factors influencing the stability of the compound.
References
Managing reaction temperature for bromination of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing reaction temperatures during the bromination of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the bromination of pyrazoles?
Temperature is a critical parameter that significantly influences the regioselectivity, reaction rate, and yield of pyrazole bromination. Controlling the temperature allows for the selective formation of either the kinetically or thermodynamically favored product.[1] Lower temperatures often enhance selectivity, while higher temperatures can lead to a mixture of isomers or undesired side reactions.[1]
Q2: How does temperature affect the regioselectivity of pyrazole bromination?
Lowering the reaction temperature generally favors the kinetically controlled product, leading to higher regioselectivity.[1] For instance, in electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to achieve high selectivity.[1] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable thermodynamic product, potentially leading to a mixture of isomers.[1] For certain substrates, elevating the temperature to at least 80°C can favor oxidation over competing bromination side reactions, thus improving the yield of the desired pyrazole.[2]
Q3: What are common side reactions in pyrazole bromination and how can temperature control mitigate them?
Common side reactions include over-bromination (di- or tri-brominated products), bromination at unintended positions, and decomposition of starting materials or products.[3][4] Many bromination reactions are exothermic, and poor temperature control can lead to a runaway reaction, significantly increasing the formation of these side products.[1] Maintaining a low and stable temperature, especially during the addition of the brominating agent, is crucial to minimize these side reactions.[1]
Q4: Are there safer alternatives to elemental bromine (Br₂), and how does their reactivity depend on temperature?
Yes, N-bromosuccinimide (NBS) is a widely used and safer solid brominating agent.[1][5] The reactivity of NBS is often initiated by radical initiators or light, and the reaction temperature can influence the rate of initiation and subsequent bromination. For electrophilic bromination using NBS, low temperatures (e.g., 0°C) are often employed to control the reaction and improve selectivity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | Reaction temperature is too high, leading to the formation of the thermodynamic product. | Lower the reaction temperature significantly. For electrophilic brominations, consider temperatures between -30°C and -78°C.[1] |
| Solvent polarity is not optimal. | Screen different solvents to find the best conditions for your specific substrate. | |
| Low Yield of Brominated Pyrazole | Incomplete reaction. | Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.[6] |
| Side reactions consuming starting material. | Lower the reaction temperature to minimize side reactions. Ensure slow and controlled addition of the brominating agent.[1] | |
| For oxidation of 2-pyrazolines to pyrazoles using bromine, the temperature might be too low, favoring bromination side reactions. | Elevate the reaction temperature to 80°C or above to favor oxidation.[2] | |
| Runaway Exothermic Reaction | The bromination reaction is highly exothermic and proceeded too quickly. | Add the brominating agent slowly and portion-wise. Ensure efficient cooling and vigorous stirring to dissipate heat and maintain the target temperature.[1] |
| Formation of Over-brominated Products | The pyrazole ring is highly activated, leading to multiple brominations. | Use a less reactive brominating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[4] Carefully control the stoichiometry of the brominating agent. |
| Decomposition of Starting Material or Product | The reaction temperature is too high, causing thermal degradation. | Conduct the reaction at a lower temperature. For some sensitive compounds, temperatures near 90°C can cause rearrangement or decomposition.[3] |
Quantitative Data on Reaction Conditions
Table 1: Temperature Effects on Pyrazole Bromination
| Brominating Agent | Substrate | Temperature (°C) | Solvent | Outcome | Reference |
| Bromine (Br₂) | 2-Pyrazolines | 80 - 180 | Various inert solvents | Favors oxidation to pyrazole over ring bromination. | [2] |
| Bromine (Br₂) | Pyrazabole | -40 | Methylene Chloride | Forms B-brominated pyrazaboles. | [3] |
| Bromine (Br₂) | 1-Vinylpyrazoles | -20 | Carbon Tetrachloride | Complex mixture of products. | [7] |
| N-Bromosuccinimide (NBS) | Pyrazole | 0 | Dimethylformamide | Selective bromination. | [5] |
| N-Bromosuccinimide (NBS) & HBF₄ | Catechol | -30 | Acetonitrile | 100% yield of 4-brominated product. | [1] |
Experimental Protocols
Protocol 1: Selective Bromination of a Boc-Protected Pyrazole using NBS at 0°C
This protocol is adapted for the bromination of a protected pyrazole derivative.[5]
Materials:
-
Boc-protected pyrazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected pyrazole in DMF.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add NBS in small portions over a period of 20 minutes, ensuring the temperature remains at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into water and extract with diethyl ether (2 x volumes).
-
Wash the combined organic layers sequentially with water and saturated brine solution.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oxidation of 2-Pyrazolines to Pyrazoles using Bromine at Elevated Temperatures
This protocol describes the conversion of 2-pyrazolines to pyrazoles, where high temperature is used to favor oxidation over bromination.[2]
Materials:
-
2-Pyrazoline derivative
-
Bromine (liquid or gas)
-
Inert solvent (e.g., chlorobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the 2-pyrazoline derivative in an inert solvent in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
Heat the mixture to the desired reaction temperature (typically between 80°C and 140°C).[2]
-
Slowly add bromine to the heated solution. If using gaseous bromine, it can be diluted with an inert gas.
-
Concurrently, sparge the reaction mixture with an inert gas to help remove the hydrogen bromide byproduct.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
The reaction is typically complete within one hour to one day.[2]
-
Upon completion, cool the reaction mixture and isolate the product using standard procedures such as crystallization or distillation.
Visualizations
Caption: Troubleshooting flowchart for managing pyrazole bromination.
Caption: Workflow for selective bromination with NBS at 0°C.
References
Minimizing homocoupling in Suzuki reactions of pyrazole halides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions of pyrazole halides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in Suzuki reactions and why is it problematic with pyrazole substrates?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired pyrazole product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.
Q2: What are the primary causes of homocoupling in Suzuki reactions involving pyrazole halides?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.[1]
Q3: My Suzuki reaction with a bromopyrazole is showing significant homocoupling of the boronic acid. What are the first troubleshooting steps?
A3: When significant homocoupling is observed, the first and most critical step is to ensure the reaction is performed under strictly inert conditions. This involves:
-
Thorough Degassing: Ensure your solvent is properly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[2]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen).[3]
-
Catalyst Choice: Consider switching from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced precatalyst like a Buchwald G3 precatalyst, which can facilitate the catalytic cycle more efficiently and reduce the concentration of homocoupling-promoting Pd(II) species.[2]
Q4: How does the choice of ligand affect homocoupling in the Suzuki coupling of pyrazole halides?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. For pyrazole substrates, bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), are often effective at minimizing homocoupling.[4] These ligands promote the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically more favorable than the homocoupling pathway.[2]
Q5: Can the base used in the reaction influence the extent of homocoupling?
A5: Yes, the choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, excessively strong bases can sometimes promote side reactions, including homocoupling. For pyrazole halides, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and are often a good starting point.[5][6] It is advisable to screen a few different bases to find the optimal one for your specific substrate combination.
Q6: I am working with an N-H unprotected pyrazole halide. Are there special considerations to minimize homocoupling?
A6: The acidic N-H proton of unprotected pyrazoles can inhibit the palladium catalyst by coordinating to the metal center.[5] This can slow down the desired catalytic cycle and potentially favor side reactions like homocoupling. To address this, you can:
-
Use a suitable ligand: Ligands like XPhos have been shown to be effective for the coupling of unprotected N-H azoles.[5]
-
Optimize the base: A suitable base is crucial to deprotonate the pyrazole and facilitate the reaction. K₃PO₄ is often a good choice in these cases.[5]
-
Consider N-protection: If other strategies fail, protecting the pyrazole nitrogen (e.g., with a BOC or SEM group) can prevent catalyst inhibition and often leads to cleaner reactions with less homocoupling. However, this adds extra steps to the synthesis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions of pyrazole halides.
Caption: A step-by-step guide to troubleshoot and minimize homocoupling.
Key Reaction Parameters and Their Impact on Homocoupling
The interplay of various reaction parameters is crucial in controlling the outcome of the Suzuki reaction. The following diagram illustrates the relationship between key parameters and their influence on minimizing homocoupling.
Caption: Interrelation of key parameters for successful Suzuki coupling.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of various pyrazole halides, offering a comparative overview of different catalytic systems.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-95 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 12 | 80-92 |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 |
Data compiled from multiple sources for representative reactions.[7][8]
Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles
| Catalyst Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
| P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
Data highlights protocols developed for challenging substrates with acidic N-H protons.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [7]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst [9]
Materials:
-
Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Base (e.g., KOH) (2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, phenylboronic acid, base, and catalyst.
-
Add ethanol and water, followed by a magnetic stir bar.
-
Seal the vessel with a Teflon septum and place it in the microwave cavity.
-
Irradiate with 60 W power, ramping the temperature from room temperature to 120 °C.
-
Hold the reaction mixture at 120 °C for the specified time (e.g., 2 minutes).
-
After cooling, work up the reaction as described in the previous protocol and purify the product. Microwave heating can significantly reduce reaction times and sometimes improve yields.[9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates like Ethyl 3-bromo-1H-pyrazole-4-carboxylate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide valuable complementary information and can be advantageous in specific scenarios.
Potential Impurities in this compound
The synthesis of this compound often involves the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type reaction with a bromide source.[2] Based on this and other common synthetic routes for pyrazoles, potential impurities may include:
-
Impurity A: Ethyl 3-amino-1H-pyrazole-4-carboxylate (Starting Material): Incomplete reaction can lead to the presence of the starting material.
-
Impurity B: Ethyl 1H-pyrazole-4-carboxylate (Debrominated Impurity): Reductive debromination can occur as a side reaction.
-
Impurity C: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Over-brominated Impurity): Excess brominating agent could lead to the formation of a di-brominated product.[3]
-
Impurity D: Isomeric Impurities: Depending on the synthetic route, regioisomers of the pyrazole core could be formed.[4]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[5] |
| Primary Use | Quantitative purity determination and impurity profiling of non-volatile and thermally stable compounds.[1] | Identification and quantification of volatile and semi-volatile impurities.[4] | Absolute purity determination without a specific reference standard of the analyte, and structural elucidation of impurities.[6][7] |
| Sample Volatility | Not required. | Required. Derivatization may be necessary for non-volatile compounds. | Not required. |
| Instrumentation | HPLC system with UV/DAD detector. | GC system coupled with a Mass Spectrometer. | High-resolution NMR spectrometer (e.g., 400 MHz or higher). |
| Key Advantages | High resolution for isomeric separation, robust and widely available, excellent quantitation with reference standards. | High sensitivity and selectivity, provides structural information from mass spectra.[4] | Provides absolute purity, structural information for unknown impurities, non-destructive.[7] |
| Key Limitations | Requires a reference standard for each impurity for accurate quantitation, may not be suitable for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures. | Lower sensitivity compared to HPLC-UV and GC-MS, higher instrumentation cost, requires careful selection of internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Method
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify potential volatile impurities.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Quantitative ¹H NMR (qNMR) for Absolute Purity
This method allows for the determination of absolute purity without the need for a certified standard of the analyte.[6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz).
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals, for example, maleic acid.
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (e.g., D1 = 5 x T1 of the slowest relaxing proton).
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of DMSO-d6 and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis.
Conclusion
For routine purity assessment and quality control of this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method. However, for a comprehensive understanding of the impurity profile, especially for volatile components, GC-MS is an indispensable tool. Furthermore, qNMR provides a powerful orthogonal technique for absolute purity determination without the need for a specific reference standard of the analyte, which is particularly valuable during early-stage development when certified standards may not be available. The choice of analytical methodology should be guided by the specific requirements of the analysis, including the stage of drug development, the nature of expected impurities, and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. pubs.acs.org [pubs.acs.org]
Characterization of Impurities in Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential impurities associated with Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical synthesis. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the likely process-related impurities and potential degradation products, supported by detailed analytical methodologies for their identification and quantification.
Potential Impurities: A Comparative Overview
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. The most common synthesis involves the diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate followed by a Sandmeyer-type bromination. Based on this and related synthetic methods for pyrazoles, the following impurities can be anticipated.
Table 1: Summary of Potential Process-Related Impurities
| Impurity Name | Structure | CAS Number | Origin | Potential Impact |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | ![]() | 6994-25-8 | Unreacted starting material[1] | May lead to the formation of other byproducts in subsequent steps. |
| Ethyl 1H-pyrazole-4-carboxylate | ![]() | 37622-90-5 | Potential starting material for alternative bromination routes; byproduct of incomplete diazotization. | Can be brominated to form the desired product or other brominated species. |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | ![]() | 57041-72-0 | Over-bromination of the pyrazole ring.[2] | May have different pharmacological or toxicological properties. |
| 3-Bromo-1H-pyrazole-4-carboxylic acid | ![]() | 1353100-90-9 | Hydrolysis of the ethyl ester. | Can affect the reactivity and solubility of the material. |
Table 2: Potential Degradation Products
| Degradation Product | Stress Condition | Potential Formation Pathway |
| 3-Bromo-1H-pyrazole-4-carboxylic acid | Acidic/Basic Hydrolysis | Hydrolysis of the ethyl ester functionality. |
| Debrominated Species (Ethyl 1H-pyrazole-4-carboxylate) | Photolytic/Thermal Stress | Cleavage of the C-Br bond. |
| Oxidative Degradants | Oxidation (e.g., H₂O₂) | Oxidation of the pyrazole ring or other susceptible functionalities. |
Comparative Analytical Methodologies
The accurate identification and quantification of impurities in this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and impurity quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.
Table 3: Comparison of HPLC Methods for Pyrazole Derivatives
| Parameter | Method A: Reversed-Phase HPLC for General Purity | Method B: UPLC/MS for Brominated Pyrazoles[2] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Agilent SB CN (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A: 0.05% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Gradient elution (e.g., 10-90% B over 20 min) | Gradient elution (e.g., 0-100% B) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 220 nm | UV and Mass Spectrometry |
| Advantages | Widely applicable, good for routine purity checks. | High resolution, fast analysis, provides mass information for peak identification. |
| Limitations | May not separate all regioisomers effectively without optimization. | Requires more specialized equipment (UPLC-MS). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, especially regioisomers that can be challenging to separate by HPLC.[3][4]
Table 4: GC-MS Parameters for Pyrazole Analysis
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of the main component and its impurities.[5]
Table 5: Comparative ¹H NMR Data for Brominated Pyrazoles (in DMSO-d₆)
| Compound | H-5/H-3 Proton (ppm) | Ethyl Group (ppm) | NH Proton (ppm) |
| Ethyl 1H-pyrazole-4-carboxylate | ~8.0 (s), ~7.7 (s) | ~4.2 (q), ~1.3 (t) | ~13.0 (br s) |
| This compound | ~8.3 (s) | ~4.3 (q), ~1.3 (t) | ~13.5 (br s) |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate[2] | - | ~4.26 (q), ~1.30 (t) | ~14.0 (br s) |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Determination
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
2. Chromatographic Conditions:
-
Use a C18 column (250 x 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
The mobile phase consists of A (0.1% TFA in water) and B (acetonitrile).
-
Use a linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the eluent at 220 nm.
3. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Use reference standards for known impurities for accurate quantification.
Protocol 2: GC-MS for Identification of Volatile Impurities
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
2. GC-MS Conditions:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Set the injector temperature to 250 °C.
-
Program the oven temperature to start at 100 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow of 1 mL/min.
-
Acquire mass spectra in the range of m/z 50-500 in EI mode.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention indices with known compounds.
Protocol 3: NMR for Structural Characterization
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
3. Data Analysis:
-
Assign the signals in the spectra to the protons and carbons of the molecule. Compare the spectra with those of known related compounds to identify impurities.
Visualizing Experimental Workflows
Caption: General workflow for the characterization of impurities.
Caption: Synthetic pathway and potential process-related impurities.
References
Comparative Analysis of the Mass Spectrometric Fragmentation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate and its Non-brominated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric fragmentation patterns of ethyl 3-bromo-1H-pyrazole-4-carboxylate and its non-brominated counterpart, ethyl 1H-pyrazole-4-carboxylate. Understanding these fragmentation patterns is crucial for the structural elucidation and metabolic profiling of pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry and drug development. This comparison is based on established fragmentation principles of heterocyclic compounds and esters, supported by data from related structures.
I. Introduction
This compound is a halogenated heterocyclic compound. The presence of bromine, the pyrazole ring, and the ethyl ester functionality are all expected to influence its fragmentation pattern in mass spectrometry. By comparing its fragmentation to that of ethyl 1H-pyrazole-4-carboxylate, we can highlight the influence of the bromine substituent on the fragmentation pathways.
II. Proposed Fragmentation Pathways
The fragmentation of pyrazole derivatives in mass spectrometry is often characterized by the cleavage of the pyrazole ring and the loss of substituents. For esters, common fragmentation includes the loss of the alkoxy group and McLafferty rearrangement.
This compound:
The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for 79Br and 81Br isotopes). Key fragmentation steps are proposed to include:
-
Loss of the ethoxy radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.
-
Loss of ethylene (C2H4) via McLafferty rearrangement: This is another characteristic fragmentation of ethyl esters.
-
Cleavage of the pyrazole ring: This can lead to the loss of HCN or N2, which is a known fragmentation pattern for pyrazole compounds.[1]
-
Loss of the bromine atom (-•Br): This would result in a fragment corresponding to the non-brominated pyrazole carboxylate.
Ethyl 1H-pyrazole-4-carboxylate:
The fragmentation of the non-brominated analog is expected to follow similar pathways, excluding those involving the bromine atom. This provides a clear comparison to understand the impact of halogenation.
III. Comparative Data of Expected Key Fragments
The following table summarizes the expected major fragments and their mass-to-charge ratios (m/z) for both compounds under electron ionization (EI) mass spectrometry.
| Fragment | This compound (m/z) | Ethyl 1H-pyrazole-4-carboxylate (m/z) | Fragmentation Pathway |
| [M]+• | 218/220 | 140 | Molecular Ion |
| [M - C2H5O•]+ | 173/175 | 95 | Loss of ethoxy radical |
| [M - C2H4]+• | 190/192 | 112 | McLafferty rearrangement |
| [M - Br•]+ | 139 | - | Loss of bromine radical |
| [M - HCN]+• | 191/193 | 113 | Ring fragmentation |
IV. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for the analysis of pyrazole derivatives by EI-MS, which would be suitable for obtaining the fragmentation patterns discussed.
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).
-
Data Acquisition: Record the mass spectrum, noting the relative abundance of each fragment ion.
V. Visualization of Fragmentation
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
References
Reactivity Face-Off: 3-Bromo- vs. 3-Chloro-1H-pyrazole-4-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the 3- and 4-positions, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions are paramount for these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. The choice of the halide on the pyrazole ring is a crucial decision that dictates reaction conditions and outcomes. This guide provides an objective, data-supported comparison of the reactivity of two common building blocks: 3-bromo-1H-pyrazole-4-carboxylate and 3-chloro-1H-pyrazole-4-carboxylate.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is predominantly governed by the strength of the carbon-halogen (C-X) bond. The established trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1] Consequently, 3-bromo-1H-pyrazole-4-carboxylate is generally more reactive than its 3-chloro counterpart. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative. Conversely, 3-chloro-1H-pyrazole-4-carboxylate, while more stable and cost-effective, typically necessitates more forcing conditions and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to achieve comparable yields.[1][2]
Reactivity Comparison in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of bromo- and chloro-substituted pyrazoles in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The data is compiled from studies on closely related pyrazole systems and serves to illustrate the general reactivity trend.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and a boronic acid or ester.
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Yield Range (%) | Notes |
| Bromo | High | Pd(PPh₃)₄, PdCl₂(dppf) | 80-95 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Moderate | Pd(OAc)₂, SPhos/XPhos | 60-90 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1][2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an organohalide with an amine.
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Yield Range (%) | Notes |
| Bromo | Highest | Pd(dba)₂ / tBuDavePhos | 60-90 | Often the most effective substrate, especially with amines lacking β-hydrogens.[1][3] |
| Chloro | Moderate | Pd(dba)₂ / tBuDavePhos | Moderate | Exhibits moderate reactivity, generally lower than the bromo derivative.[1] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Yield Range (%) | Notes |
| Bromo | Moderate | Pd(PPh₃)₄, CuI, Et₃N | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures.[1] |
| Chloro | Low | Pd₂(dba)₃, Ligand, CuI | Low to Moderate | The chloro atom in chloropyrazoles can be activated enough to act as a leaving group under specific conditions.[4] |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions. It is important to note that the optimal conditions are substrate-dependent and may require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 3-chloro-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 3-chloro-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vessel.
-
Add toluene, followed by ethyl 3-chloro-1H-pyrazole-4-carboxylate and the amine.
-
Seal the vessel and heat the mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To further aid researchers, the following diagrams illustrate the catalytic cycles of the discussed reactions and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles involved in the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Comparative Analysis of Iodo- vs. Bromo-Pyrazoles in Suzuki Coupling Reactions for Pharmaceutical Research
In the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex organic molecules, particularly for the creation of carbon-carbon bonds. Pyrazole moieties are prevalent in a vast array of biologically active compounds, making the efficient functionalization of halopyrazoles a critical task for medicinal chemists. This guide provides an objective comparison of the performance of iodo- and bromo-pyrazoles in Suzuki coupling reactions, supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic needs.
The general reactivity trend for Suzuki coupling of halopyrazoles follows the order of bond dissociation energy: C-I < C-Br. Consequently, iodo-pyrazoles are typically more reactive and couple under milder conditions than their bromo-pyrazole counterparts. However, this increased reactivity can also lead to a higher incidence of side reactions, such as dehalogenation. Conversely, while bromo-pyrazoles may require more forcing conditions, they often provide a better balance of reactivity and stability, leading to cleaner reactions and potentially higher isolated yields in certain contexts.[1]
A notable exception to the general reactivity trend is observed in the case of certain aminopyrazoles. For these substrates, bromo and chloro derivatives have been found to be superior to iodo-pyrazoles. This is attributed to a reduced tendency for dehalogenation, a significant side reaction that can lower the yield of the desired coupled product.[2][3]
Quantitative Comparison of Reaction Yields
The following table summarizes the comparative performance of iodo- and bromo-pyrazoles in Suzuki-Miyaura coupling reactions under various catalytic systems. The yields are representative and can vary based on the specific coupling partners, reaction conditions, and substitution patterns on the pyrazole ring.
| Halogen | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Highest reactivity, but can be prone to dehalogenation.[1] | [1] |
| Bromo | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-93 | Generally provides a good balance of reactivity and stability.[1][4] | [1][4] |
| Iodo | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~56 | Model reaction with phenylboronic acid.[5] | [5] |
| Bromo | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW (90) | 0.1-0.2 | High | Microwave-assisted coupling of aminopyrazoles.[2] | [2] |
| Bromo | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | - | Low (9%) | Significant debromination (91%) observed.[6] | [6] |
Experimental Workflow
The logical flow for a Suzuki coupling reaction involving either iodo- or bromo-pyrazoles is depicted in the diagram below. The process involves the reaction of the halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Ethyl and Methyl 3-bromo-1H-pyrazole-4-carboxylate: A Guideline for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antifungal, and antibacterial activities. The nature of the substituent at the 4-position of the pyrazole ring, such as an ethyl or methyl carboxylate group, can significantly influence the compound's biological profile. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a robust comparison between the ethyl and methyl ester analogs of 3-bromo-1H-pyrazole-4-carboxylate.
Hypothetical Data Comparison
While specific experimental data for the two title compounds is unavailable, the following table illustrates how quantitative results from comparative biological assays would be presented. This format allows for a clear and concise comparison of potency and selectivity.
| Biological Activity Assay | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Mthis compound | Reference Compound |
| Anticancer Activity | |||
| Cell Line: MCF-7 (Breast Cancer) | IC₅₀ (µM) | IC₅₀ (µM) | Doxorubicin: IC₅₀ (µM) |
| Cell Line: A549 (Lung Cancer) | IC₅₀ (µM) | IC₅₀ (µM) | Cisplatin: IC₅₀ (µM) |
| Antifungal Activity | |||
| Fungal Strain: Candida albicans | MIC (µg/mL) | MIC (µg/mL) | Fluconazole: MIC (µg/mL) |
| Fungal Strain: Aspergillus niger | MIC (µg/mL) | MIC (µg/mL) | Amphotericin B: MIC (µg/mL) |
| Antibacterial Activity | |||
| Bacterial Strain: Staphylococcus aureus | MIC (µg/mL) | MIC (µg/mL) | Vancomycin: MIC (µg/mL) |
| Bacterial Strain: Escherichia coli | MIC (µg/mL) | MIC (µg/mL) | Ciprofloxacin: MIC (µg/mL) |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Values would be populated with experimental data.
General Structure-Activity Relationship (SAR) Insights
In the absence of direct comparative data, general medicinal chemistry principles can offer some hypotheses regarding the potential differences in biological activity between the ethyl and methyl esters:
-
Lipophilicity: The ethyl ester is slightly more lipophilic than the methyl ester. This increased lipophilicity could enhance cell membrane permeability, potentially leading to improved intracellular target engagement and, consequently, higher potency. However, excessive lipophilicity can also lead to off-target effects and reduced solubility.
-
Steric Hindrance: The ethyl group is larger than the methyl group. This steric bulk could influence how the molecule binds to its biological target. Depending on the size and shape of the binding pocket, the ethyl group might provide a better fit, leading to enhanced activity, or it could cause steric clashes that reduce binding affinity.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of hydrolysis can differ between ethyl and methyl esters, which would affect the compound's pharmacokinetic profile and overall efficacy. Generally, ethyl esters are slightly more stable to hydrolysis than methyl esters.
Experimental Protocols: A Roadmap for Comparative Evaluation
To empirically determine the comparative biological activity, a series of standardized in vitro assays should be performed. The following protocols provide a general framework.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (Ethyl and Mthis compound) are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans, Aspergillus niger) strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in broth media in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow and Pathway Diagrams
To visualize the experimental process and a potential mechanism of action, the following diagrams are provided.
Figure 1. A generalized workflow for the comparative biological evaluation of pyrazole analogs.
A Comparative Guide to Palladium Catalysts for Pyrazoles Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole rings is a cornerstone of medicinal chemistry and materials science, leading to the development of novel compounds with significant biological and physical properties. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with pyrazole cores. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of common palladium catalysts employed in pyrazole coupling reactions, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in pyrazole coupling reactions is intrinsically linked to the nature of the ligand coordinated to the metal center. Ligands based on bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have demonstrated superior performance. Below is a summary of quantitative data for different catalyst systems in various pyrazole coupling reactions.
| Catalyst System (Pd Source + Ligand) | Coupling Reaction | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dba)₂ + tBuDavePhos | Buchwald-Hartwig C-N Coupling | 4-Bromo-1-tritylpyrazole + N-benzyl-2-phenylethanamine | NaOtBu | Toluene | 100 | 18 | 91 | 5 (Pd), 10 (Ligand) | [1] |
| Pd₂(dba)₃ + XPhos | Negishi C-C Coupling | 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole + (4-methoxyphenyl)zinc(II) chloride | - | THF | 40 | 14 | 95 | 2 | [2] |
| Pd₂(dba)₃ + JosiPhos CyPF-tBu | Buchwald-Hartwig C-N Coupling | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole + Morpholine | NaOtBu | Toluene | 100 | 14 | 92 | 2 | [2] |
| Pd(OAc)₂ + tBuBrettPhos | Buchwald-Hartwig C-N Coupling | 4-Bromopyrazole + 4-Methylaniline | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 95 | 2 (Pd), 4 (Ligand) | [3][4] |
| Pd(OAc)₂ + Xantphos | Buchwald-Hartwig C-N Coupling | Pyrazole amide + Heteroaryl bromide | K₂CO₃ | Ethanol | 80 | 2 | >95 | 1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of these coupling reactions.
1. General Procedure for Buchwald-Hartwig C-N Coupling of 4-Halo-1-tritylpyrazoles[1]
A reaction vessel is charged with Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), and NaOtBu (1.4 equivalents). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Toluene (solvent), 4-bromo-1-tritylpyrazole (1 equivalent), and the corresponding amine (1.2 equivalents) are then added. The mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Procedure for Negishi C-C Coupling of 4-Halo-5-trifluoromethylpyrazoles[2]
To a solution of the 4-halopyrazole (1 equivalent) in anhydrous THF under an inert atmosphere are added Pd₂(dba)₃ (2 mol%) and XPhos (2 mol%). The organozinc reagent (1.8 equivalents) is then added, and the reaction mixture is stirred at 40 °C for 14 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
3. General Procedure for Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates[3][4]
An oven-dried resealable Schlenk tube is charged with Pd(OAc)₂ (2 mol%), tBuBrettPhos (4 mol%), and K₂CO₃ (2 equivalents). The tube is evacuated and backfilled with argon. The pyrazole (1.2 equivalents), aryl triflate (1 equivalent), and t-amyl alcohol are added. The tube is sealed and the reaction mixture is stirred at 110 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The resulting crude product is purified by column chromatography.
Visualizing the Process and Catalyst Logic
To better understand the experimental workflow and the relationships between different catalyst components, the following diagrams are provided.
References
- 1. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 3. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated Analytical Methods for Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the qualitative and quantitative analysis of pyrazole intermediates, crucial scaffolds in pharmaceutical development. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of these compounds. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
Methodology Selection Workflow
The choice of an analytical method for pyrazole intermediates is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. The following workflow provides a logical approach to selecting the most suitable technique.
Caption: Workflow for selecting an analytical method for pyrazole intermediates.
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC-MS methods applied to the analysis of pyrazole intermediates, in accordance with ICH Q2(R1) guidelines.[1][2][3] These values are indicative and may vary depending on the specific pyrazole derivative, instrumentation, and laboratory conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Linearity Range | 2.5 - 150 µg/mL | Typically spans a wide concentration range. | Applicable for quantitative (qNMR) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 2.43 µg/mL | Lower ng/mL to pg/mL range | Higher µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | 7.38 µg/mL | ng/mL range | Higher µg/mL to mg/mL range |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% | 98% - 102% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Primary Application | Quantification, Purity, Stability | Quantification, Impurity ID, Isomer Separation | Structural Elucidation, Identification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific pyrazole intermediates.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a reversed-phase HPLC method suitable for the quantification of pyrazole intermediates.
A. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 237 nm (or as determined by UV-Vis scan)
-
Column Temperature: 40°C
-
Run Time: 10 minutes
B. Preparation of Solutions:
-
Mobile Phase: Prepare the mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. For formulated products, extract a known amount with a suitable solvent, followed by dilution with the mobile phase. Filter all sample solutions through a 0.45 µm syringe filter before injection.
C. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution.
-
Record the chromatograms and measure the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazole intermediate in the sample solution from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
This protocol details a GC-MS method for the separation and quantification of pyrazole isomers, which are often formed during synthesis.[4]
A. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
-
B. Preparation of Solutions:
-
Sample Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and then dilute to the mark with dichloromethane.[5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in dichloromethane.
-
Sample Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.[5]
C. Analytical Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the data in both full scan and SIM mode.
-
Identify the pyrazole isomers based on their retention times and mass fragmentation patterns.
-
For quantitative analysis, use the peak area ratios of the analytes to the internal standard and a calibration curve prepared with known concentrations of the pyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful non-destructive technique for the unambiguous structural determination of pyrazole intermediates.
A. Experimental Parameters:
-
Spectrometer: 400 MHz or higher field strength
-
Solvent: Deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD)
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)
B. Sample Preparation:
-
Weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
C. Data Acquisition and Interpretation:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
For complex structures, acquire 2D NMR spectra to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Interpret the chemical shifts, coupling constants, and correlations to elucidate the complete structure of the pyrazole intermediate. The protons on the pyrazole ring typically appear in distinct regions of the ¹H NMR spectrum.
References
A Comparative Guide to the Structural Confirmation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for Ethyl 3-bromo-1H-pyrazole-4-carboxylate and its closely related derivatives. The structural integrity of these pyrazole-based scaffolds is paramount in medicinal chemistry and drug development, necessitating robust and unambiguous characterization. This document outlines the key experimental data and protocols to confidently confirm the structure of these valuable synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its derivatives, providing a clear comparison for structural verification.
Table 1: ¹H NMR Spectroscopic Data (400 MHz)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 9.78 (br. s, 1H, NH), 8.10 (s, 1H, CH-5), 4.33 (q, J = 7.2 Hz, 2H, OCH₂), 1.36 (t, J = 7.2 Hz, 3H, CH₃)[1] |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | DMSO-d₆ | 1.30 (t, J = 7.1 Hz, 3H, CH₃), 4.26 (q, J = 7.1 Hz, 2H, OCH₂)[2] |
| Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | DMSO-d₆ | 9.18 (s, 1H, CH-5), 5.62 (q, J = 5.9 Hz, 1H, NCH), 3.49 (dq, J = 9.5, 7.0 Hz, 1H, OCHH), 3.32 (m, 1H, OCHH), 1.61 (d, J = 5.9 Hz, 3H, NCHCH₃), 1.08 (t, J = 7.0 Hz, 3H, OCH₂CH₃)[3] |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz)
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | DMSO-d₆ | 160.6 (C=O), 111.4 (C-4), 60.8 (OCH₂), 14.5 (CH₃)[2] |
| Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | DMSO-d₆ | 133.1, 132.7, 122.3, 88.9, 64.4, 21.1, 15.0[3] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | m/z |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | UPLC/MS | 298.7 [M+H]⁺[2] |
| Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | HRMS (ES) | [M+Na]⁺ Calculated: 285.9798, Found: 285.9797[3] |
Experimental Workflows
The structural confirmation of this compound derivatives follows a logical progression of synthesis followed by purification and comprehensive spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the synthesis and key analytical techniques are provided below.
Synthesis of this compound[1]
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0 °C, isoamyl nitrite (12 mL, 86 mmol) is slowly added. The reaction mixture is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid (150 mL). The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.
Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate[2]
In a 100 mL reactor, a solution of sodium acetate is prepared by adding acetic acid (24.53 mL, 428.14 mmol) to 2N sodium hydroxide (214.07 mL, 428.14 mmol) while maintaining the temperature below 25 °C. Tetrahydrofuran (100 mL) and ethyl 1H-pyrazole-4-carboxylate (10 g, 71.357 mmol) are then added. The mixture is stirred until all solids dissolve. Bromine (3.65 mL, 71.4 mmol) is added dropwise over 30 minutes, and the mixture is stirred for one hour. A second portion of bromine (7.33 mL, 143 mmol) is added dropwise, and the reaction is stirred overnight. Water (5 mL) is added, and the mixture is concentrated under vacuum. The resulting slurry is granulated at 20 °C, filtered, washed with water (50 mL), and dried under vacuum to afford the product as a white solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. For UPLC/MS analysis, an Agilent SB CN column (1.8 µm, 2.1 x 50mm) can be utilized with a mobile phase gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[2]
Infrared (IR) Spectroscopy
IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film. Characteristic vibrational frequencies provide information on functional groups present in the molecule. For pyrazole derivatives, key absorptions include N-H stretching (around 3100-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).
X-ray Crystallography
References
A Comparative Guide to Sandmeyer Reaction Protocols for Pyrazole Functionalization
For researchers, scientists, and drug development professionals, the functionalization of pyrazole scaffolds is a critical step in the synthesis of many pharmaceutical compounds. The Sandmeyer reaction offers a classic and effective method for converting aminopyrazoles into a variety of functionalized derivatives. This guide provides a side-by-side comparison of different Sandmeyer reaction protocols for pyrazoles, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
Introduction to the Sandmeyer Reaction on Pyrazoles
The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides and other functional groups from aryl diazonium salts.[1] This reaction is particularly valuable in heterocyclic chemistry for the functionalization of aromatic rings like pyrazole. The core of the reaction involves two key steps: the diazotization of a primary aromatic amine (an aminopyrazole in this case) to form a diazonium salt, followed by the copper-catalyzed substitution of the diazonium group with a nucleophile.
This guide will delve into specific protocols for the chlorination and bromination of pyrazoles via the Sandmeyer reaction, presenting quantitative data in a clear, tabular format. We will also explore alternative methods for the synthesis of halopyrazoles from their amino precursors.
Experimental Protocols
Here, we provide detailed methodologies for key Sandmeyer reactions applied to pyrazole substrates.
Protocol 1: General Procedure for Sandmeyer Chlorination of Aminopyrazoles
This protocol outlines a standard procedure for the conversion of an aminopyrazole to a chloropyrazole using copper(I) chloride.
Diazotization:
-
Dissolve the aminopyrazole substrate in a suitable acidic medium, such as hydrochloric acid (HCl).
-
Cool the solution to 0-5 °C in an ice-water bath to control the exothermic reaction.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aminopyrazole solution while maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for a specified time (typically 15-30 minutes) to ensure complete formation of the pyrazole diazonium salt.
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the freshly prepared cold pyrazole diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature (e.g., 60-80 °C) for a certain period to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired chloropyrazole.
Protocol 2: General Procedure for Sandmeyer Bromination of Aminopyrazoles
This protocol details a typical procedure for the synthesis of bromopyrazoles from aminopyrazoles using copper(I) bromide.
Diazotization:
-
Follow the same diazotization procedure as described in Protocol 1, using hydrobromic acid (HBr) instead of hydrochloric acid.
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the freshly prepared cold pyrazole diazonium salt solution to the CuBr solution.
-
Control the temperature and reaction time as required for the specific substrate.
-
Work-up and purify the product as described in Protocol 1 to isolate the desired bromopyrazole.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various Sandmeyer reaction protocols applied to different pyrazole substrates, allowing for a direct comparison of their performance.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl, CuCl | Acetonitrile/Water | 0 then 60 | 1 | 62 | [2] |
| 3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile | Isoamyl nitrite, CuCl₂ | Acetonitrile | Not specified | Not specified | 65 | [2] |
| 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salt | CuCl, HCl | Water | 5 | Not specified | Not specified | [3] |
Table 1: Sandmeyer Chlorination of Pyrazoles
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-cyano-1-(tert-butyl)-1H-pyrazole | t-BuONO, CuBr₂ | Acetonitrile | Not specified | Not specified | 59 | [4] |
| 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salt | CuBr, HBr | Water | 5 | Not specified | Not specified | [3] |
| 4-Aminopyrazole derivative | NaNO₂, HBr, CuBr | Water | 0 then 75 | 1 | ~50 | [5] |
Table 2: Sandmeyer Bromination of Pyrazoles
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the Sandmeyer reaction of pyrazoles.
Caption: Generalized mechanism of the Sandmeyer reaction on pyrazoles.
Caption: A typical experimental workflow for the Sandmeyer reaction.
Alternative Methods
While the Sandmeyer reaction is a powerful tool, alternative methods for the synthesis of halopyrazoles from aminopyrazoles exist. One notable alternative is a deaminative chlorination protocol that avoids the use of copper salts and strongly acidic conditions, which can be advantageous for sensitive substrates.[6] This method utilizes a pyrylium salt and a chloride source like MgCl₂.[6]
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various aminoheterocycles | Pyrylium tetrafluoroborate, MgCl₂ | CH₃CN | 50-140 | 16 | Generally good yields | [6] |
Table 3: Alternative Deaminative Chlorination
Conclusion
The Sandmeyer reaction remains a cornerstone for the functionalization of pyrazoles, offering reliable pathways to chloro- and bromopyrazole derivatives. The choice of specific reagents, solvents, and reaction conditions can significantly impact the yield and purity of the desired product. This guide provides a comparative overview of established protocols to assist researchers in selecting the optimal conditions for their synthetic targets. Furthermore, the exploration of alternative methods, such as copper-free deaminative halogenation, highlights the ongoing development of new synthetic strategies with improved substrate scope and milder reaction conditions. Careful consideration of the substrate's properties and the desired outcome is crucial for successful pyrazole functionalization.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-bromo-1H-pyrazole-4-carboxylate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a heterocyclic building block used in pharmaceutical research. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
While comprehensive toxicological data for this compound is not fully available, the existing Safety Data Sheets (SDS) provide essential information for safe handling and disposal.[1] The following table summarizes the known hazard and safety information.
| Parameter | Information | Source |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | [1][2][3] |
| Personal Protective Equipment (PPE) | Protective gloves, chemical safety goggles, and a NIOSH/CEN approved respirator (type P95/P1 or better) if dust is generated. | [1][2] |
| First Aid - Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| First Aid - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| Environmental Precautions | Do not let the product enter drains. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Proper Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following step-by-step protocol outlines the recommended procedure.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes unused product, contaminated labware (e.g., vials, spatulas), and personal protective equipment (PPE).
-
Segregate the Waste: Keep this chemical waste separate from other laboratory waste streams to avoid incompatible mixtures.
Step 2: Packaging and Labeling
-
Container Selection: Place the waste in a suitable, closed, and clearly labeled container. The container must be compatible with the chemical and prevent leakage.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
Step 3: On-site Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Storage Conditions: Keep the container away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[3]
Step 4: Final Disposal
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Engage a Licensed Contractor: Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Incineration: The preferred method of destruction is through a chemical incinerator equipped with an afterburner and scrubber.[1][6] This ensures the complete destruction of the compound and minimizes environmental release.
-
Do Not Dispose in Drains: Under no circumstances should this chemical or its containers be disposed of in the sewer system or general trash.[1][2][4]
Step 5: Decontamination
-
Decontaminate Labware: Thoroughly decontaminate any reusable labware that has come into contact with the chemical.
-
Dispose of Contaminated PPE: Dispose of contaminated gloves and other single-use PPE as hazardous waste along with the chemical.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-bromo-1H-pyrazole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS # 1353100-91-0). The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1353100-91-0
-
Molecular Formula: C₆H₇BrN₂O₂[1]
-
Physical Form: Solid[2]
Hazard Identification: This compound is associated with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6] | Provides a barrier against splashes, dust, and aerosols, preventing eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Protects against skin contact, which can cause irritation.[3][4] Gloves must be inspected before use and disposed of properly after handling the compound.[8] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing and protects against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A particle respirator (e.g., N95) may be necessary for handling larger quantities or when dust generation is likely.[8][9] | Minimizes the inhalation of dust, which may cause respiratory tract irritation.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary glassware and equipment before handling the compound.
-
Have a designated and clearly labeled waste container for halogenated organic waste readily accessible.[10][11]
2. Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Avoid creating dust by handling the material gently.
-
Close the container tightly after dispensing.
3. Dissolution and Reaction Setup:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all reactions are conducted in a well-ventilated chemical fume hood.
4. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[10][12]
1. Waste Segregation:
-
Dispose of all solid waste contaminated with the compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."
-
Collect any solutions containing the compound in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste."[11]
-
Do not mix halogenated waste with non-halogenated waste streams to avoid costly and complex disposal procedures.[12]
2. Container Management:
-
Keep waste containers closed except when adding waste.[11]
-
Store waste containers in a designated satellite accumulation area.
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[11]
3. Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in the designated halogenated solid waste container.[12]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound [oakwoodchemical.com]
- 4. biosynth.com [biosynth.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. realsafety.org [realsafety.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. capotchem.com [capotchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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